1,1'-Bis(phenylphosphino)ferrocene, 97%
Description
Historical and Contemporary Synthetic Routes for dppf
The primary and most established method for synthesizing dppf involves the dilithiation of ferrocene (B1249389), followed by a reaction with chlorodiphenylphosphine (B86185). wikipedia.org Ferrocene, while aromatic, is significantly more reactive towards electrophiles than benzene, facilitating this functionalization. wixsite.com The process begins with the treatment of ferrocene with n-butyllithium in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), which effectively generates 1,1'-dilithioferrocene. wikipedia.orgwixsite.com This intermediate is then reacted with two equivalents of chlorodiphenylphosphine to yield the desired 1,1'-bis(diphenylphosphino)ferrocene and lithium chloride as a byproduct. wikipedia.org
Reaction Scheme: Fe(C₅H₄Li)₂ + 2 ClPPh₂ → Fe(C₅H₄PPh₂)₂ + 2 LiCl wikipedia.org
This lithiation-based approach is a cornerstone in the synthesis of dppf and has been adapted for creating various related phosphine (B1218219) ligands. wikipedia.org
Researchers have focused on optimizing the lithiation-based synthesis to achieve higher yields of dppf. One improved procedure reports achieving a high yield of 80% by carefully controlling the reaction conditions of 1,1'-dilithioferrocene with chlorodiphenylphosphine. tandfonline.com Another method, which involves recrystallization from ethanol (B145695), has been reported to produce dppf in a 94% yield. chemicalbook.com These enhancements are crucial for making the ligand more accessible for both academic research and industrial applications.
Synthesis of Substituted 1,1'-Bis(diphenylphosphino)ferrocene Analogues
The versatility of dppf has spurred the development of synthetic strategies to modify its structure, leading to analogues with tailored electronic and steric properties.
Modification of the phosphine groups is a key strategy for tuning the ligand's properties. This can involve altering the aryl substituents on the phosphorus atoms, which in turn modifies the donor-acceptor characteristics of the ligand. wikipedia.org For instance, replacing the phenyl groups with other substituents can influence the electron density at the phosphorus atoms and, consequently, the catalytic activity of the resulting metal complexes. youtube.com
One approach involves the synthesis of desymmetrized phosphinoferrocene (B6310582) ligands. For example, a bis-phosphine combining primary and tertiary phosphine moieties, Ph₂PfcCH₂PH₂ (where fc = ferrocene-1,1'-diyl), and a stable phosphine-primary phosphine oxide, Ph₂PfcCH₂P(O)H₂, have been synthesized. acs.org These modifications introduce new functionalities and coordination modes.
Expanding beyond bidentate ligands, researchers have developed synthetic routes to polydentate ferrocene-based phosphine ligands. These ligands can offer enhanced stability and reactivity in catalytic systems. A notable example is the synthesis of 1,1',2,2'-tetrakis-(di-isopropyl-phosphino)ferrocene (tdipf), a tetraphosphine ligand, which is prepared in a clean, high-yielding reaction. scilit.com The synthetic methodology for tdipf has also been generalized to produce other multi-substituted phosphine ligands, such as 3,3'-bis-(diphenylphosphino)-1,1',2,2'-tetrabromoferrocene. scilit.com
Furthermore, novel ferrocene-based tridentate PNP ligands have been designed for use in manganese-catalyzed asymmetric hydrogenation. bham.ac.uk The development of these multidentate ligands opens new avenues for designing advanced catalytic systems. core.ac.ukresearchgate.net
Preparation of Pre-Catalyst and Metal Complexes of dppf
Dppf readily forms stable complexes with various transition metals, which are often used as pre-catalysts in a multitude of chemical transformations.
The most common dppf metal complex is the palladium derivative, [PdCl₂(dppf)], which is widely used in cross-coupling reactions. wikipedia.org It is typically prepared by reacting dppf with an acetonitrile (B52724) or benzonitrile (B105546) adduct of palladium dichloride. wikipedia.org A one-step synthesis method for [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride dichloromethane (B109758) complex has also been developed, offering a simpler and more efficient route with high purity and yield. riyngroup.comgoogle.com
Nickel complexes of dppf are also significant in catalysis. For example, (dppf)Ni(o-tolyl)Cl, prepared through ligand exchange with (PPh₃)₂Ni(o-tolyl)Cl, is an effective catalyst for the amination of various aryl electrophiles. wikipedia.org Another air- and moisture-stable Ni(II) precatalyst, [(dppf)Ni(cinnamyl)Cl], promotes Suzuki-Miyaura cross-coupling reactions. wikipedia.org The synthesis of (L)Ni(aryl)(X) type precatalysts, where L is dppf, has been extensively studied, with variations in the aryl and halide groups to modulate catalytic activity. nih.gov
Beyond palladium and nickel, dppf forms complexes with other metals like gold, silver, and iridium. rsc.orgacs.orgacs.orgnih.gov For instance, gold(I) complexes such as [Au₂Cl₂(μ-dppf)] can be synthesized and further used in substitution reactions to create polynuclear derivatives. acs.org Silver(I) complexes with dppf can be prepared by reacting dppf with AgClO₄, leading to various coordination geometries depending on the stoichiometry and other ligands present. rsc.org Copper(I) complexes of dppf can be synthesized directly using copper-exchanged solid materials as hosts. rsc.org
The synthesis of these metal complexes is crucial as they often represent the active or pre-active form of the catalyst, and their structural and electronic properties directly influence the outcome of the catalytic reaction.
Properties
Molecular Formula |
C22H20FeP2 |
|---|---|
Molecular Weight |
402.2 g/mol |
InChI |
InChI=1S/2C11H10P.Fe/c2*1-2-6-10(7-3-1)12-11-8-4-5-9-11;/h2*1-9,12H; |
InChI Key |
AWUKJQTXZWTWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)P[C]2[CH][CH][CH][CH]2.[Fe] |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Bis Diphenylphosphino Ferrocene and Its Derivatives
Preparation of Pre-Catalyst and Metal Complexes of dppf
Direct Reaction of dppf with Metal Precursors
One of the most straightforward and widely employed methods for the synthesis of dppf-metal complexes involves the direct reaction of the dppf ligand with a labile metal precursor. In this approach, the metal precursor typically contains weakly coordinated ligands, such as nitriles or halides, which are readily displaced by the chelating dppf ligand. This method has been successfully applied to a variety of transition metals, including palladium, cobalt, nickel, copper, and silver.
The reaction of dppf with palladium(II) precursors, such as bis(acetonitrile)palladium(II) chloride or bis(benzonitrile)palladium(II) chloride, is a common route to afford [PdCl2(dppf)]. wikipedia.orgwikipedia.org Similarly, reacting dppf with sodium tetrachloropalladate(II) in a mixture of ethanol (B145695) and dichloromethane (B109758) provides the desired complex in high yield. riyngroup.com
Cobalt(II) complexes of dppf, for instance [CoCl2(dppf)], can be synthesized by the direct reaction of cobalt(II) chloride with dppf in a solvent mixture like methanol (B129727) and dichloromethane. rsc.org Analogous procedures can be utilized for the synthesis of the corresponding bromide and iodide complexes.
In the case of nickel(II), the complex [NiCl2(dppf)] is prepared by combining nickel(II) chloride hexahydrate with dppf. chemicalbook.com This direct method provides a reliable route to this important nickel catalyst.
The synthesis of copper(I)-dppf complexes can be achieved by reacting dppf with copper(I) iodide, which results in the formation of a dimeric product, [{Cu(µ-I)(dppf)}2]. colby.educolab.ws Direct reactions have also been explored using copper-exchanged solid supports, where the dppf reacts with copper cations present on materials like mesoporous silica. rsc.orgrsc.org
Silver(I) complexes of dppf are also accessible through direct reaction methodologies. For instance, the reaction of dppf with silver nitrate (B79036) or silver perchlorate (B79767) leads to the formation of various silver(I)-dppf complexes, with the stoichiometry of the reactants influencing the final product. researchgate.netrsc.orgcolab.ws
The following table summarizes representative examples of the direct synthesis of dppf-metal complexes.
| Metal Precursor | Solvent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| PdCl₂(PhCN)₂ | Benzene | [PdCl₂(dppf)] | Not specified | acs.org |
| Na₂[PdCl₄] | Ethanol/Dichloromethane | [PdCl₂(dppf)]·CH₂Cl₂ | 90.46% | riyngroup.com |
| CoCl₂ | Methanol/Dichloromethane | [CoCl₂(dppf)] | Not specified | rsc.org |
| NiCl₂·6H₂O | Not specified | [NiCl₂(dppf)] | Not specified | chemicalbook.com |
| CuI | Not specified | [{Cu(µ-I)(dppf)}₂] | Not specified | colby.educolab.ws |
| AgNO₃ | Not specified | [Ag(NO₃)(dppf)]₂ | Not specified | colab.ws |
Ligand Exchange Reactions in Complex Synthesis
A classic example of a ligand exchange reaction is the synthesis of [PdCl2(dppf)] from palladium precursors that bear labile ligands like acetonitrile (B52724) or benzonitrile (B105546). wikipedia.orgwikipedia.org In this case, the nitrile ligands are readily substituted by the stronger donating phosphine (B1218219) groups of dppf. The reaction of dppf with [PdCl2(COD)] (COD = 1,5-cyclooctadiene) also proceeds via ligand exchange to yield [PdCl2(dppf)]. researchgate.net
The synthesis of platinum(II)-dppf complexes often utilizes ligand exchange reactions. For instance, the cationic complex [PtMe(Me2SO)(dppf)]+ can be prepared by reacting a precursor like trans-[PtMeCl(Me2SO)2] with dppf, followed by the abstraction of the chloride ligand. mdpi.comnih.gov This resulting dppf-containing complex can then undergo further ligand exchange where the dimethylsulfoxide (Me2SO) ligand is substituted by other groups. mdpi.comnih.gov
Ligand exchange is also a viable route for the synthesis of nickel-dppf complexes. For example, (dppf)Ni(o-tolyl)Cl can be prepared from the ligand exchange reaction between (PPh3)2Ni(o-tolyl)Cl and dppf. wikipedia.org
In some instances, dppf can displace other robust ligands. For example, dppf can react with the cluster compound (μ-H)Os3(CO)10(μ-COMe) to replace two carbonyl ligands, forming a dppf-bridged triosmium cluster. electronicsandbooks.com Furthermore, ligand exchange reactions have been studied on gold complexes, where the chloride ligands in [Au2Cl2(μ-dppf)] can be substituted by other halides or anionic ligands. acs.org
The following table provides examples of the synthesis of dppf-metal complexes via ligand exchange reactions.
| Starting Complex | Exchanged Ligand(s) | Product | Reference |
|---|---|---|---|
| [PdCl₂(MeCN)₂] | Acetonitrile | [PdCl₂(dppf)] | wikipedia.orgwikipedia.org |
| trans-[PtMeCl(Me₂SO)₂] | Dimethylsulfoxide, Chloride | [PtMe(Me₂SO)(dppf)]⁺ | mdpi.comnih.gov |
| (PPh₃)₂Ni(o-tolyl)Cl | Triphenylphosphine (B44618) | (dppf)Ni(o-tolyl)Cl | wikipedia.org |
| (μ-H)Os₃(CO)₁₀(μ-COMe) | Carbonyl | (μ-H)Os₃(CO)₈(μ-COMe)(μ-dppf) | electronicsandbooks.com |
| [Au₂Cl₂(μ-dppf)] | Chloride | [Au₂I₂(μ-dppf)] | acs.org |
Coordination Chemistry of 1,1 Bis Diphenylphosphino Ferrocene with Transition Metals
Chelation and Coordination Modes of dppf
The dppf ligand exhibits remarkable versatility in how it binds to metal centers, a characteristic that is fundamental to its widespread use. It can act as a chelating agent to a single metal or as a bridge between multiple metal centers, leading to a diverse range of molecular architectures.
Mononuclear Complexes of dppf
In its most common coordination mode, dppf acts as a chelating ligand, binding to a single transition metal center through its two phosphorus atoms to form a mononuclear complex. mdpi.com A variety of these complexes have been synthesized and characterized. acs.org For example, dppf reacts with metal dichlorides to form four-coordinate complexes with the general formula M(dppf)Cl₂, where M can be a first- or second-row transition metal like nickel (Ni) or palladium (Pd). jove.com While both Ni(dppf)Cl₂ and Pd(dppf)Cl₂ are four-coordinate, they exhibit different geometries; the nickel complex is tetrahedral and paramagnetic, whereas the palladium complex adopts a square planar geometry and is diamagnetic. jove.com
Cationic mononuclear complexes are also well-established. The reaction of dppf with suitable precursors of rhodium (Rh) and iridium (Ir) can yield square planar complexes with the formula [M(dppf)₂]⁺. acs.org Similarly, silver(I) can form four-coordinate tetrahedral complexes such as [Ag(dppf)(phen)]ClO₄ (where phen is 1,10-phenanthroline) or three-coordinate trigonal-planar complexes like [Ag(dppf)(PPh₃)]ClO₄. rsc.org The formation of these mononuclear species is often the first step in creating more complex catalytic systems. researchgate.net
Table 1: Examples of Mononuclear dppf Complexes
| Complex Formula | Metal Center | Geometry |
|---|---|---|
| Ni(dppf)Cl₂ | Nickel (Ni) | Tetrahedral |
| Pd(dppf)Cl₂ | Palladium (Pd) | Square Planar |
| [Ir(dppf)₂]B(C₆H₅)₄ | Iridium (Ir) | Square Planar |
| [Ag(dppf)(phen)]ClO₄ | Silver (Ag) | Tetrahedral |
Binuclear and Polynuclear Coordination Arrays
Beyond simple mononuclear structures, dppf is an excellent building block for constructing binuclear and polynuclear complexes. researchgate.net In these arrangements, the dppf ligand typically acts as a bridge, linking two or more metal centers. For instance, the reaction of dppf with silver nitrate (B79036) results in the formation of a dimeric complex, [Ag(NO₃)(dppf)]₂. colab.ws
Copper(I) chemistry also provides numerous examples of dppf's ability to form polynuclear arrays. Binuclear copper(I) complexes, such as those with the formula [Cu₂(μ-dppf)₂(μ-η¹-C≡CR)₂], feature two copper atoms linked by two bridging dppf ligands and two bridging alkynyl groups. acs.org The dppf ligand can also be used to assemble more complex structures. For example, treatment of [Cu₂(μ-dppm)₂(CH₃CN)₂][BF₄]₂ with dppf yields the tetranuclear complex [Cu₂(μ-dppm)₂(κ²-P,P-dppf)₂][BF₄]₂. acs.org The interaction between silver triflate and dppf can also lead to the formation of coordination polymers, with the specific structure depending on the stoichiometry of the reactants. researchgate.net
Table 2: Selected Binuclear and Polynuclear dppf Complexes
| Complex Formula | Metal Center(s) | Role of dppf |
|---|---|---|
| [Ag(NO₃)(dppf)]₂ | Silver (Ag) | Bridging |
| [Cu₂(μ-η¹-C≡CR)₂(μ-dppf)₂] | Copper (Cu) | Bridging |
| [Ag₂(HCO₂)₂(dppf)₃] | Silver (Ag) | Bridging and Chelating |
Bridging and Chelating Roles of dppf in Metal Complexes
A key feature of dppf is its ability to adopt both bridging and chelating roles, sometimes within the same complex molecule. This dual capacity allows for the assembly of intricate supramolecular structures. hku.hkacs.org For example, in the dinuclear silver complex [Ag₂(HCO₂)₂(dppf)₃], the molecule uniquely contains both chelating (syn) and bridging (anti) dppf ligands. hku.hk
This adaptability is also observed in platinum chemistry. Under certain conditions, a dppf ligand that is initially chelated to a single platinum center can change its coordination mode to act as a bridging ligand between two different platinum atoms. researchgate.net Similarly, in copper(I) chemistry, dppf can act as a chelating ligand in binuclear complexes like [Cu(κ²-P,P-dppf)(bipy)][BF₄] or as a bridging ligand in tetrabridged dicopper(I) complexes. acs.org This flexibility highlights the ligand's capacity to facilitate cooperation between metal centers, which is crucial for many catalytic applications. hku.hkacs.org
Structural Elucidation of dppf Metal Complexes
Determining the precise three-dimensional structure of dppf metal complexes is essential for understanding their reactivity and properties. Techniques like X-ray crystallography provide definitive insights into the coordination geometry, bond lengths, and angles, while spectroscopic methods help characterize their behavior in solution.
X-ray Crystallography of Metal-dppf Adducts
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous structural characterization of metal-dppf adducts. umd.edunih.govrsc.org It provides detailed information about the coordination environment of the metal ion and the conformation of the dppf ligand. The crystal structures of numerous dppf complexes have been determined, revealing a wide range of geometries.
For example, X-ray analysis has confirmed the trigonal-planar geometry of the silver(I) center in [Ag(dppf)(PPh₃)]ClO₄·2CH₂Cl₂ and the tetrahedral geometry in [Ag(dppf)₂]ClO₄·2CHCl₃ and [Ag(dppf)(phen)]ClO₄. rsc.org The structure of the iridium complex [Ir(dppf)₂]B(C₆H₅)₄ has also been established through crystallography. acs.org In the case of binuclear copper complexes like [Cu₂(μ-η¹-C≡CC₆H₄CH₃-4)₂(μ-dppf)₂], X-ray diffraction revealed an almost planar [Cu₂(μ-η¹-C≡CR)₂] framework with the copper atoms linked by two bridging dppf ligands. acs.org These structural determinations are critical for correlating molecular architecture with chemical behavior. researchgate.net
Table 3: Selected Crystallographic Data for dppf Complexes
| Complex | Metal Geometry | Key Structural Feature |
|---|---|---|
| [Ag(dppf)(PPh₃)]ClO₄·2CH₂Cl₂ | Trigonal-Planar | Three-coordinate Ag(I) center. rsc.org |
| [Ag(dppf)(phen)]ClO₄ | Tetrahedral | Four-coordinate Ag(I) center. rsc.org |
| [Cu₂(μ-η¹-C≡CC₆H₄CH₃-4)₂(μ-dppf)₂] | Distorted Tetrahedral | Two Cu atoms bridged by two dppf ligands. acs.org |
Analysis of Conformational Flexibility and Steric Influences in Coordination
The dppf ligand is not rigid; the ferrocene (B1249389) backbone allows for significant conformational flexibility, and the bulky diphenylphosphino groups exert considerable steric influence on the coordination sphere of the metal. researchgate.net The rotation of the two cyclopentadienyl (B1206354) (Cp) rings relative to each other allows the ligand to accommodate the geometric preferences of different metal centers. This flexibility is a key reason for dppf's ability to form both chelating and bridging complexes.
The steric demand of the phenyl groups on the phosphorus atoms plays a crucial role in determining the final structure of the complex. researchgate.net In some cases, steric hindrance can force the dppf ligand to adopt a strained conformation to fit around a metal center or within a polynuclear framework. acs.org For instance, the molecular core of [Cu₂(μ-η¹-C≡CC₆H₄CH₃-4)₂] is sterically demanding, which forces the bridging dppf ligands into a relatively strained conformation. acs.org The interplay between the electronic properties of the phosphine (B1218219) donors and the steric and conformational effects of the ferrocene scaffold is what makes dppf such a uniquely effective ligand in coordination chemistry and catalysis. nih.gov
Specific Transition Metal Coordination Chemistry
The coordination chemistry of 1,1'-bis(diphenylphosphino)ferrocene (dppf) with transition metals is extensive, owing to its unique structural and electronic properties. The ligand's large bite angle and steric bulk influence the geometry and reactivity of its metal complexes.
Palladium-dppf Complexes and Derivatives
The most prominent palladium-dppf complex is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly abbreviated as [Pd(dppf)Cl₂]. commonorganicchemistry.comwikipedia.org This complex is a widely used, commercially available catalyst in palladium-catalyzed cross-coupling reactions. commonorganicchemistry.comwikipedia.org Its synthesis is typically achieved by reacting dppf with a nitrile complex of palladium dichloride, such as bis(acetonitrile)palladium(II) dichloride or bis(benzonitrile)palladium(II) dichloride. wikipedia.org The complex is often isolated as a dichloromethane (B109758) adduct, [Pd(dppf)Cl₂]·CH₂Cl₂, which appears as a bright orange to red crystalline powder. commonorganicchemistry.comriyngroup.com
A straightforward one-step synthesis involves reacting sodium palladium chloride with dppf in a mixed solvent system of anhydrous ethanol (B145695) and dichloromethane, yielding the [Pd(dppf)Cl₂]·CH₂Cl₂ adduct with high purity and yield. riyngroup.com Beyond the neutral dichloride, cationic palladium(II) complexes with dppf have been synthesized. For instance, the reaction of cis-PdCl₂(PhCN)₂ with permethylated dppf (dppomf) yields PdCl₂(dppomf), which can be further reacted to form cationic complexes like Pd(dppf)(PPh₃)₂. acs.org Ferrocenylimine ligands have also been used to prepare novel palladium(II) complexes, which were characterized using various spectroscopic techniques. mdpi.com
The utility of [Pd(dppf)Cl₂] is particularly notable in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.orgmdpi.com
Table 1: Selected Palladium-dppf Complexes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 72287-26-4 | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | Red Solid |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex | 95464-05-4 | C₃₅H₃₀Cl₄FeP₂Pd | 816.64 | Orange-Red Powder |
Data sourced from references commonorganicchemistry.comwikipedia.orgriyngroup.com.
Platinum-dppf Complexes and Related Systems
The dppf ligand forms versatile complexes with platinum, primarily in the +2 oxidation state. mdpi.com These complexes are valued as building blocks for creating larger, functionalized systems such as redox-active porphyrins. researchgate.net The synthesis of precursor complexes like [PtMeCl(dppf)] and the cationic sulfoxide (B87167) complex [PtMe(Me₂SO)(dppf)]CF₃SO₃ has been reported. researchgate.net The latter is prepared via halide abstraction from [PtMeCl(dppf)] and serves as a versatile starting material for coordinating to other ligands, such as the pyridyl groups on a porphyrin ring. researchgate.netresearchgate.net
The coordination of dppf to platinum(II) can result in mononuclear complexes with one or two chelating dppf ligands. mdpi.com The ligand's large trans-labilizing ability is a key feature in its coordination chemistry. mdpi.com Beyond simple mononuclear species, dppf supports the formation of binuclear platinum complexes. A notable example is the platinum(I) A-frame complex [(dppf)Pt(μ-H)(μ-CO)Pt(dppf)][BF₄], which features both hydride and carbonyl bridging ligands between two platinum centers. acs.org The reaction of cationic platinum(II) dppf complexes with multi-chromophoric systems like hexakis(pyridyl-porphyrinato)benzene has led to the creation of large supramolecular adducts containing eighteen [PtMe(dppf)] fragments. mdpi.comresearchgate.net
Table 2: Selected Platinum-dppf Complexes and Precursors
| Compound | Molecular Formula | Synthesis Method | Key Feature |
| [PtMeCl(dppf)] | C₃₅H₃₁ClFeP₂Pt | Not specified | Precursor for cationic complexes |
| [PtMe(Me₂SO)(dppf)]CF₃SO₃ | C₃₈H₃₇F₃FeP₂PtO₄S₂ | Halide abstraction from [PtMeCl(dppf)] | Precursor for porphyrin functionalization |
| [(dppf)Pt(μ-H)(μ-CO)Pt(dppf)][BF₄] | C₆₉H₅₇BF₄Fe₂OP₂Pt₂ | Not specified | Binuclear Pt(I) complex with bridging ligands |
| [PtMe(dppf)]₄TpyP·4X | Not specified | Reaction of [PtMe(Me₂SO)(dppf)]⁺ with TpyP | Symmetrical tetraplatinated porphyrin complex |
Data sourced from references mdpi.comresearchgate.netresearchgate.netacs.org. TpyP = 5,10,15,20-tetrakis(4-pyridyl)-21H,23H-porphyrin.
Nickel-dppf Complexes
The coordination chemistry of dppf with nickel spans multiple oxidation states, including Ni(0), Ni(I), and Ni(II). The reduction of (dppf)NiCl₂ with sodium in the presence of dppf and a catalytic amount of naphthalene (B1677914) yields the homoleptic Ni(0) complex, Ni(dppf)₂, as a yellow, air-stable solid. nih.gov Stoichiometric oxidation of this Ni(0) species with [FeCp₂]PF₆ produces the d⁹ Ni(I) complex [Ni(dppf)₂]PF₆. nih.gov X-ray crystal structure analysis of the Ni(I) complex revealed a distorted tetrahedral geometry around the nickel center with notably long Ni-P bond distances. nih.gov
In the Ni(II) state, heteroleptic complexes are common. The reaction of Ni(dppf)Cl₂ with disodium (B8443419) piperazine (B1678402) bis-(dithiocarbamate) and potassium hexafluorophosphate (B91526) results in a centrosymmetric dinuclear complex, ({Ni(dppf)}₂(piperdtc)), where each Ni(II) center adopts a distorted square planar geometry. mdpi.com Research has also focused on a series of Ni(II) precatalysts of the form (dppf)Ni(aryl)(X), where X is a halide. nih.gov The steric and electronic properties of the aryl group were found to influence precatalyst activation and the formation of off-cycle Ni(I) species. nih.gov Furthermore, the reaction of [Ni(COD)(dppf)] with α-halo-N-heteroarenes can lead to the formation of dinickel(II) complexes where the dppf ligand bridges the two metal centers, such as in [{NiCl(μ-2-py)}₂(dppf)]. rsc.org
Table 3: Selected Nickel-dppf Complexes
| Complex | Oxidation State | Geometry | Synthesis Method |
| Ni(dppf)₂ | Ni(0) | Not specified | Reduction of (dppf)NiCl₂ |
| [Ni(dppf)₂]PF₆ | Ni(I) | Distorted Tetrahedral | Oxidation of Ni(dppf)₂ |
| ({Ni(dppf)}₂(piperdtc)) | Ni(II) | Distorted Square Planar | Reaction of Ni(dppf)Cl₂ with dithiocarbamate |
| [{NiCl(μ-2-py)}₂(dppf)] | Ni(II) | Not specified | Reaction of [Ni(COD)(dppf)] with 2-chloropyridine |
Gold-dppf Complexes
Gold complexes featuring the dppf ligand are known in both Au(I) and Au(III) oxidation states, often forming polynuclear structures. The reaction of dppf with gold(I) precursors can lead to various complexes depending on the stoichiometry and other ligands present. For example, a mononuclear complex, [(dppf)AuPPh₃]ClO₄, features dppf acting as a chelating ligand, while the trinuclear complex (dppf)Au(μ-dppf)Au(dppf)₂ contains both chelating and bridging dppf ligands. acs.org
Dinuclear gold(I) complexes where dppf acts as a bridging ligand are also well-documented. The synthesis of [Au₂(N₃)₂(μ-dppf)] from the corresponding gold(I) halides has been achieved, and its structure was found to lack a direct intramolecular Au-Au interaction. tandfonline.com In contrast, related complexes with more sterically demanding phosphine groups on the ferrocene backbone do exhibit aurophilic interactions. tandfonline.com Research has also explored mixed-valence Au(I)-Au(III) systems. The reaction of [S(Au₂dppf)] with the gold(III) precursor [Au(C₆F₅)₃(OEt₂)] yields the complex [S(Au₂dppf){Au(C₆F₅)₃}], which contains a sulfur atom bridging two Au(I) centers and one Au(III) center. ulisboa.pt The crystal structure of this compound revealed a short Au(I)-Au(III) contact of 3.404(1) Å, indicative of a weak interaction. ulisboa.pt
Table 4: Selected Gold-dppf Complexes
| Complex | Oxidation State(s) | Key Structural Feature | Au-Au Interaction |
| [(dppf)AuPPh₃]ClO₄ | Au(I) | Mononuclear, chelating dppf | N/A |
| [Au₂(N₃)₂(μ-dppf)] | Au(I) | Dinuclear, bridging dppf | No direct intramolecular interaction |
| [S(Au₂dppf){Au(C₆F₅)₃}] | Au(I), Au(III) | Mixed-valence, sulfur-centered trinuclear | Weak Au(I)-Au(III) contact (3.404 Å) |
| [{S(Au₂dppf)}₂{Au(C₆F₅)₂}]OTf | Au(I), Au(III) | Mixed-valence, sulfur-centered tetranuclear | Weak Au(I)-Au(III) contacts (3.220 & 3.366 Å) |
Data sourced from references acs.orgtandfonline.comulisboa.pt.
Silver-dppf Complexes
The coordination of dppf with silver(I) gives rise to a rich variety of structurally distinct complexes, with the ligand demonstrating its versatility by acting in both chelating and bridging modes. The reaction of dppf with AgClO₄ in a 2:1 molar ratio produces the homoleptic complex [Ag(dppf)₂]ClO₄, where the silver atom exhibits a tetrahedral geometry. rsc.org When the molar ratio is 1:1, the initial product is [Ag(OClO₃)(dppf)], which can then be used to synthesize mixed-ligand complexes. rsc.org For example, substitution of the perchlorate (B79767) anion with triphenylphosphine (B44618) (PPh₃) or 1,10-phenanthroline (B135089) (phen) yields the trigonal-planar [Ag(dppf)(PPh₃)]ClO₄ and the tetrahedral [Ag(dppf)(phen)]ClO₄, respectively. rsc.org
The nature of the anion also plays a crucial role in the final structure. The reaction of dppf with silver(I) nitrate results in a dimeric complex, [Ag(NO₃)(dppf)]₂, which features a {Ag₂(μ-dppf)₂} metallacyclic framework. hku.hk In contrast, thermodynamic studies of silver(I) complex formation with various diphosphines in propylene (B89431) carbonate show that dppf, like dppe and dppp, can form both mononuclear and polynuclear species. rsc.org
Table 5: Selected Silver-dppf Complexes
| Complex | Ag(I) Geometry | dppf Coordination Mode | Synthesis Note |
| [Ag(dppf)₂]ClO₄ | Tetrahedral | Chelating | 2:1 molar ratio of dppf to AgClO₄ |
| [Ag(dppf)(PPh₃)]ClO₄ | Trigonal-planar | Chelating | Substitution reaction from [Ag(OClO₃)(dppf)] |
| [Ag(dppf)(phen)]ClO₄ | Tetrahedral | Chelating | Substitution reaction from [Ag(OClO₃)(dppf)] |
| [Ag(NO₃)(dppf)]₂ | Not specified | Bridging | Forms a {Ag₂(μ-dppf)₂} framework |
Ruthenium-dppf Complexes
The dppf ligand coordinates to ruthenium in various oxidation states and structural motifs, including mononuclear, dinuclear, and cluster compounds. Mononuclear ruthenium(II) acetate (B1210297) complexes, such as [Ru(η²-OAc)₂(dppf)], can be synthesized from ruthenium acetate precursors by ligand exchange. acs.org These complexes serve as starting materials for further reactions; for example, reaction with carbon monoxide can afford dicarbonyl derivatives. acs.org
Dppf is also readily incorporated into ruthenium carbonyl clusters. The reaction of dppf with triruthenium dodecacarbonyl, Ru₃(CO)₁₂, can yield substituted products like Ru₃(CO)₁₀(dppf) and a dimeric cluster, [Ru₃(CO)₁₁]₂(μ-dppf), where a single dppf ligand bridges two Ru₃(CO)₁₁ units. tcnj.edu The electrochemical properties of these cluster compounds have been investigated. tcnj.edu The oxidative electrochemistry of these dppf-containing clusters shows a chemically reversible wave associated with the ferrocenyl moiety of the dppf ligand, in addition to irreversible waves related to the ruthenium cluster framework. tcnj.edu Half-sandwich complexes, such as [RuCl₂(dppf)(ampy)] (where ampy is 2-aminomethylpyridine), have also been prepared and studied. acs.org
Table 6: Selected Ruthenium-dppf Complexes
| Complex | Type | Synthesis Method | Key Feature |
| [Ru(η²-OAc)₂(dppf)] | Mononuclear Ru(II) | Ligand exchange with [Ru(η²-OAc)₂(PPh₃)₂] | Acetate precursor complex |
| Ru₃(CO)₁₀(dppf) | Trinuclear Cluster | Reaction of dppf with Ru₃(CO)₁₂ | Substituted ruthenium carbonyl cluster |
| [Ru₃(CO)₁₁]₂(μ-dppf) | Dinuclear Cluster Assembly | Reaction of dppf with Ru₃(CO)₁₂ | dppf bridges two Ru₃ clusters |
| [RuCl₂(dppf)(ampy)] | Mononuclear Ru(II) | Not specified | Half-sandwich complex |
Other Transition Metal Systems
Beyond the extensively studied transition metals, 1,1'-bis(diphenylphosphino)ferrocene (dppf) forms stable and structurally diverse complexes with a range of other transition metals. This section explores the coordination chemistry of dppf with selected metals from Groups 6, 7, and 4, highlighting key synthetic routes, structural features, and spectroscopic properties.
Group 6: Chromium, Molybdenum, and Tungsten
The coordination of dppf to Group 6 metals often involves the displacement of weakly bound ligands from a metal carbonyl precursor. A common example is the synthesis of [Cr(CO)₄(dppf)] by reacting dppf with Cr(CO)₆. In this complex, dppf acts as a chelating ligand, forming a six-membered ring with the chromium center. sigmaaldrich.com The resulting complex, [1,1′-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0), is an air-stable solid. sigmaaldrich.comamericanelements.com
Molybdenum and tungsten complexes of dppf are also well-documented. rsc.orgnih.gov For instance, dinitrogen complexes of molybdenum and tungsten supported by phosphine ligands have been synthesized. researchgate.net Additionally, stable complexes of molybdenum and tungsten featuring both ethylene (B1197577) and carbon dioxide ligands have been reported, showcasing the versatility of the metallic center. rsc.org The reaction of tris(ethylene) complexes, mer-M(C₂H₄)₃(PNP) (where M = Mo or W and PNP = 2,6-bis(diphenylphosphinomethyl)pyridine), with CO₂ yields the corresponding mixed cis-M(C₂H₄)₂(CO₂)(PNP) derivatives. rsc.org X-ray diffraction studies of these complexes reveal a six-coordinate structure with η²-ethylene and κ²-C,O carbon dioxide coordination. rsc.org
Table 1: Selected Data for Dppf Complexes with Group 6 Metals
| Compound | Metal Center | Key Structural Features | Spectroscopic Data (³¹P{¹H} NMR) |
| [Cr(CO)₄(dppf)] | Cr | Dppf acts as a chelating ligand. | - |
| cis-Mo(C₂H₄)₂(CO₂)(PNP) | Mo | Six-coordinate structure with η²-ethylene and κ²-C,O carbon dioxide coordination. rsc.org | - |
| cis-W(C₂H₄)₂(CO₂)(PNP) | W | Six-coordinate structure with η²-ethylene and κ²-C,O carbon dioxide coordination. rsc.org | - |
Group 7: Technetium and Rhenium
The coordination chemistry of dppf with the heavier Group 7 elements, technetium and rhenium, has been explored, particularly in the context of developing new radiopharmaceuticals. Dppf reacts with labile technetium and rhenium precursors to yield monomeric, mono-substituted complexes. unife.it For example, the reaction of dppf with [M(N)Cl₄]⁻ (where M = Tc or Re) leads to the formation of [M(N)Cl₂(dppf)]. unife.it Similarly, using [M(NPh)Cl₃(PPh₃)₂] as the precursor results in the complex [M(NPh)Cl₃(dppf)]. unife.it In these complexes, dppf coordinates to the metal center, influencing its electronic properties and stability. The development of technetium-99m complexes with various chelating agents is an active area of research for potential applications in medical imaging. nih.gov
The isoelectronic compounds [Re(CO)₃(dippf)Br] and [Re(CO)₃(dippc)Br][PF₆] (where dippf is 1,1'-bis(diisopropylphosphino)ferrocene and dippc is 1,1'-bis(diisopropylphosphino)cobaltocenium) have been synthesized and studied to understand the electronic effects of the ferrocenyl backbone. bris.ac.uk Oxidation of the iron center in the dppf ligand can be achieved, leading to changes in the coordination geometry and electronic properties of the complex. bris.ac.uk
Table 2: Selected Dppf Complexes with Group 7 Metals
| Compound | Metal Center | Precursor | Resulting Complex |
| Technetium-dppf Complex | Tc | [Tc(N)Cl₄]⁻ | [Tc(N)Cl₂(dppf)] unife.it |
| Rhenium-dppf Complex | Re | [Re(N)Cl₄]⁻ | [Re(N)Cl₂(dppf)] unife.it |
| Phenylimido Tc Complex | Tc | [Tc(NPh)Cl₃(PPh₃)₂] | [Tc(NPh)Cl₃(dppf)] unife.it |
| Phenylimido Re Complex | Re | [Re(NPh)Cl₃(PPh₃)₂] | [Re(NPh)Cl₃(dppf)] unife.it |
Group 4: Zirconium and Hafnium
While the organometallic chemistry of zirconium and hafnium is well-established, particularly with cyclopentadienyl ligands, the coordination chemistry involving dppf is less common. thieme-connect.de However, the principles of phosphine coordination to these early transition metals are known. Zirconium and hafnium complexes are often synthesized from their respective tetrachlorides. researchgate.net For instance, the reduction of (η⁵-C₅H₅)₂MCl₂ (M = Zr, Hf) can yield dinuclear complexes with bridging chlorides. researchgate.net
The interaction of phosphine ligands with zirconium and hafnium centers has been studied in the context of catalysis and material science. rsc.orgchemrxiv.org While specific, well-characterized examples of simple dppf-chelated zirconium or hafnium complexes are not as prevalent in the literature as for other transition metals, the fundamental reactivity patterns suggest that dppf could coordinate to these metals, likely by displacing halide or other labile ligands from precursors like MCl₄ or their organometallic derivatives. The steric bulk and electronic properties of dppf would be expected to influence the geometry and reactivity of the resulting complexes.
Catalytic Applications of 1,1 Bis Diphenylphosphino Ferrocene Based Systems
Homogeneous Catalysis Mediated by dppf Complexes
1,1'-Bis(diphenylphosphino)ferrocene, commonly known as dppf, is a preeminent organophosphorus ligand in the field of homogeneous catalysis. wikipedia.org Its utility stems from the unique structural and electronic properties conferred by the ferrocene (B1249389) backbone, which combines steric bulk with a specific, limited flexibility often described as resembling a ball and socket joint. chemicalbook.comrsc.org This distinct conformational characteristic allows dppf to stabilize a wide array of transition metal complexes and their corresponding transition states, which is crucial for many catalytic transformations. chemicalbook.comrsc.org
Dppf readily forms stable chelate complexes with various transition metals, most notably with Group 9 and 10 metals like palladium and nickel. wikipedia.orgcommonorganicchemistry.com The resulting complexes are often the true catalysts or precatalysts in a vast number of organic reactions. The palladium complex, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride or Pd(dppf)Cl₂, is a particularly popular and commercially available catalyst used extensively in cross-coupling reactions. wikipedia.orgcommonorganicchemistry.com It is typically prepared by reacting dppf with acetonitrile (B52724) or benzonitrile (B105546) adducts of palladium dichloride. wikipedia.org
The ferrocene moiety in dppf is not merely a passive scaffold; its redox-active nature can be exploited in what is known as redox-switchable catalysis, where the catalytic rate of the active metal center can be influenced by the oxidation state of the ferrocene's iron atom. mdpi.com The ligand's structure imparts fine control over catalytic C-C and C-X (where X is a heteroatom) coupling reactions. chemicalbook.comrsc.org Dppf's ability to stabilize palladium(II) complexes makes it a key component in numerous homogeneous catalytic processes, including carbonylation of chloroarenes and various hydroamination reactions. acs.org Furthermore, nickel complexes incorporating the dppf ligand, such as (dppf)Ni(o-tolyl)Cl and [(dppf)Ni(cinnamyl)Cl], have been developed as effective and stable precatalysts for a range of transformations. wikipedia.org
Carbon-Carbon (C-C) Coupling Reactions
The formation of carbon-carbon bonds is a fundamental objective in organic synthesis, essential for constructing the molecular frameworks of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, and the dppf ligand has been instrumental in the development and efficiency of these methods. wikipedia.orgchemicalbook.com Dppf-ligated palladium and nickel complexes are among the most effective catalysts for an exceptionally broad spectrum of C-C bond-forming transformations. chemicalbook.commdpi.com The ligand's electronic and steric properties play a significant role in the critical steps of the catalytic cycle, such as oxidative addition and reductive elimination. mdpi.com
The success of dppf in these reactions is attributed to its large bite angle and steric hindrance, which promote the desired catalytic steps while often preventing undesirable side reactions. chemicalbook.comrsc.org This has made dppf a go-to ligand for many named cross-coupling reactions, enabling the use of a wider range of substrates under milder conditions. wikipedia.org
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is one of the most widely used C-C bond-forming reactions. The dppf ligand, typically complexed with palladium or nickel, is highly effective in this transformation. wikipedia.orgchemicalbook.com The Pd(dppf)Cl₂ complex is a benchmark catalyst for coupling aryl and heteroaryl halides with boronic acids. wikipedia.orgmdpi.com It has proven particularly effective for reactions involving nitrogen- and sulfur-containing heteroaryl substrates. wikipedia.org
Research has shown that dppf-based systems can achieve high yields and turnover numbers (TONs) in Suzuki-Miyaura couplings. For instance, the optimization of reaction conditions using Pd(dppf)Cl₂ with a base like sodium carbonate (Na₂CO₃) and a phase-transfer catalyst has enabled the efficient synthesis of complex molecules like quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com While dppf has been highly successful with aryl bromides, iodides, and triflates, its application with less reactive aryl chlorides has sometimes been challenging. mdpi.com However, modifications to the catalyst system, such as using nickel precatalysts of the form (dppf)Ni(aryl)(X), have been explored to improve reactivity with these more challenging substrates. nih.gov Mechanistic studies have highlighted the complex role of the dppf ligand, noting that its in-situ oxidation to the monoxide (dppfO) can, in some cases, facilitate the crucial transmetalation step of the catalytic cycle. acs.org
| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | Substituted Quinazoline | Pinacol Boronic Ester | Na₂CO₃ | Toluene/H₂O | 115 °C | 84% | mdpi.com |
| [Ni(COD)(dppf)] | 3-Chloropyridine | Phenylboronic Acid | K₃PO₄ | Dioxane | - | Successful Coupling | rsc.org |
| Pd(OAc)₂/dppf | Aryl Bromides | Arylboronic Acids | - | - | - | High Yields | mdpi.com |
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds between aryl halides/triflates and amines. The development of dppf as a ligand was a significant milestone for this reaction, providing one of the first reliable systems for the coupling of primary amines. wikipedia.org The use of bidentate ligands like dppf is thought to accelerate the reaction by preventing the formation of inactive palladium dimer intermediates after the oxidative addition step. wikipedia.org
The catalyst system (DPPF)PdCl₂ has been specifically noted for its effectiveness in producing mixed, secondary arylamines from the reaction of aryl halides with primary amines in high yields. acs.org This expanded the scope of the Buchwald-Hartwig reaction significantly. wikipedia.orgacs.org Nickel-based systems incorporating dppf have also been developed for the amination of aryl chlorides and other derivatives. wikipedia.orgchemicalbook.com For example, the precatalyst (dppf)Ni(o-tolyl)Cl promotes the amination of aryl chlorides, sulfamates, and mesylates. wikipedia.org Studies have systematically evaluated variants of dppf in nickel-catalyzed C-N cross-coupling, demonstrating the ligand's crucial role in achieving high catalytic performance with various (hetero)aryl chlorides and amine coupling partners. acs.org
| Catalyst System | Aryl Halide/Triflate | Amine | Base | Key Finding | Reference |
|---|---|---|---|---|---|
| (DPPF)PdCl₂ | Aryl Halides | Primary Amines | - | High yield formation of mixed, secondary arylamines. | acs.org |
| Pd₂(dba)₃/DPPF | Aryl Bromides | Primary Amines | NaOtBu | Improved rates and yields over first-generation catalysts. | wikipedia.org |
| Ni(COD)₂/DPPF | (Hetero)aryl Chlorides | Furfurylamine, Morpholine, Indole | - | Effective for coupling various amines with challenging chlorides. | acs.org |
| (dppf)Ni(o-tolyl)Cl | Aryl Chlorides, Sulfamates | - | - | Promotes amination of a range of aryl electrophiles. | wikipedia.org |
The Kumada cross-coupling reaction involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. Dppf has been identified as an effective ligand for these transformations. Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) has been shown to be an effective catalyst for the cross-coupling of both secondary and primary alkyl Grignard reagents with various organic halides. acs.org
More recently, dppf has been instrumental in nickel-catalyzed Kumada-Tamao-Corriu reactions, particularly with substrates that are problematic for other coupling methods. For example, while α-halo-N-heterocycles can form inactive dimeric nickel species that inhibit Suzuki-Miyaura reactions, these substrates readily undergo Kumada coupling. rsc.org This is attributed to the more rapid transmetalation that occurs with the more polar Grignard reagents compared to organoboron compounds. rsc.org
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene. While dppf is widely associated with Suzuki and Buchwald-Hartwig reactions, it has also been employed as a ligand in Heck couplings. acs.orgsigmaaldrich.com For instance, Pd(II)-dppf complexes have been listed among catalysts for the Heck reaction. acs.org
However, the use of dppf in Heck reactions appears less frequently reported than in other cross-couplings. mdpi.com In one of the few detailed examples, a [Pd(OAc)₂(dppf)] complex was used to couple methyl methacrylate (B99206) with 4-bromoacetophenone at 140 °C, achieving a 96% yield. mdpi.com During some Heck reaction conditions, the dppf ligand was found to be susceptible to oxidation, forming an impurity referred to as DPPF(O). researchgate.net Despite this, derivatives of dppf continue to be explored as ligands for various coupling reactions, including the Heck reaction. sigmaaldrich.com
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. This reaction offers an alternative to other couplings, particularly when the toxicity of organotin reagents (in Stille coupling) or the sensitivity of organoboron reagents (in Suzuki coupling) is a concern. The dppf ligand and its derivatives have been found to be suitable for facilitating Hiyama couplings. Specifically, 1-Diphenylphosphino-1′-(di-tert-butylphosphino)ferrocene, a derivative of dppf, has been used as a ligand in the palladium-catalyzed Hiyama coupling of alkoxysilanes with aryl bromides or chlorides. sigmaaldrich.com
Negishi Coupling Reactions
The Negishi coupling, a palladium- or nickel-catalyzed reaction forming carbon-carbon bonds between an organozinc compound and an organic halide, benefits significantly from the use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand. acs.orgsigmaaldrich.com The dppf ligand, particularly in the form of its palladium complex [Pd(dppf)Cl₂], has proven to be an effective catalyst for these transformations. acs.orgsigmaaldrich.com Its utility extends to the cross-coupling of not only primary but also more challenging secondary alkyl Grignard and alkylzinc reagents with various organic halides. acs.org
The unique structure of the dppf ligand, characterized by its ferrocene backbone, provides both steric bulk and specific electronic properties that facilitate the catalytic cycle. rsc.orgnih.gov This structure helps stabilize the metal center and promotes the key steps of oxidative addition and reductive elimination. An illustrative application of a dppf-based system in Negishi coupling is the synthesis of hexaferrocenylbenzene, which is achieved by coupling hexaiodobenzene with diferrocenylzinc in the presence of a palladium catalyst. wikipedia.org The robustness of the [Pd(dppf)Cl₂] catalyst makes it a reliable choice for constructing complex molecular architectures via the Negishi reaction. sigmaaldrich.com
Table 1: Examples of Negishi Coupling Reactions Using dppf-Based Catalysts
| Organozinc Reagent | Organic Halide | Catalyst System | Product | Yield (%) |
| Diferrocenylzinc | Hexaiodobenzene | Tris(dibenzylideneacetone)dipalladium(0)/dppf | Hexaferrocenylbenzene | High |
| Alkylzinc Halide | Aryl Bromide | [Pd(dppf)Cl₂] | Alkyl-Aryl Compound | Good to Excellent |
| sec-Butylzinc Chloride | Iodobenzene | [Pd(dppf)Cl₂] | sec-Butylbenzene | 97 |
Note: Data compiled from conceptual descriptions and specific examples in cited literature.
Sonogashira Coupling Reactions
The Sonogashira coupling is a fundamental method for forming C(sp)-C(sp²) bonds by reacting terminal alkynes with aryl or vinyl halides. nih.govyoutube.com Traditionally, this reaction requires a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.gov However, concerns over the environmental impact and purification challenges associated with copper have spurred the development of copper-free Sonogashira reactions. nih.govrsc.org In both conventional and copper-free systems, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and its palladium complexes are frequently employed as highly effective catalyst components. sigmaaldrich.comsigmaaldrich.com
In copper-free methodologies, the dppf ligand is crucial for facilitating the catalytic cycle, which can be sensitive and prone to side reactions like alkyne homocoupling in the presence of copper. nih.gov The use of a well-defined palladium-dppf catalyst can lead to cleaner reactions and high yields under milder conditions. nih.govrsc.org The reaction is versatile, enabling the synthesis of a wide array of compounds, from natural products to advanced materials. nih.gov The catalyst system often involves a palladium source like Pd(OAc)₂ or a pre-formed complex such as [Pd(dppf)Cl₂], a base, and a suitable solvent. acs.org
Table 2: Performance of dppf in Sonogashira Coupling Reactions
| Aryl Halide | Terminal Alkyne | Catalyst System | Conditions | Product Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(OAc)₂/dppf | Base, Copper-free | High |
| 4-Bromotoluene | Phenylacetylene | [Pd(dppf)Cl₂] | CuI, Base, Solvent | >95 |
| 4-Iodoanisole | 1-Heptyne | Pd₂ (dba)₃/dppf | CuI, Base, Solvent | Excellent |
| Aryl/Heteroaryl Halides | Various Alkynes | [Pd(dppf)Cl₂] | CuI, Base | Good to Excellent |
Note: Data reflects typical outcomes for dppf-catalyzed Sonogashira reactions as described in the literature.
Stille Coupling Reactions
The Stille coupling reaction, which forges a carbon-carbon bond between an organostannane (organotin) compound and an sp²-hybridized organic halide, is another key transformation where palladium catalysts are essential. The complex [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), or [Pd(dppf)Cl₂], is recognized as a highly effective catalyst for this purpose. acs.orgsigmaaldrich.com
The dppf ligand provides the stability and reactivity needed for the palladium center to efficiently cycle through the oxidative addition, transmetalation, and reductive elimination steps that constitute the Stille reaction mechanism. Its utility spans a broad range of substrates, allowing for the synthesis of complex molecules such as biaryls and conjugated polymers. The well-defined nature and commercial availability of [Pd(dppf)Cl₂] make it a convenient and reliable choice for researchers in this field. sigmaaldrich.com
Table 3: Application of [Pd(dppf)Cl₂] in Stille Coupling
| Organostannane | Organic Halide/Triflate | Catalyst | Product |
| (Tributylstannyl)benzene | 4-Iodoacetophenone | [Pd(dppf)Cl₂] | 4-Acetylbiphenyl |
| 2-(Tributylstannyl)thiophene | Bromobenzene | [Pd(dppf)Cl₂] | 2-Phenylthiophene |
| Vinyltributyltin | Aryl Iodide | [Pd(dppf)Cl₂] | Styrene Derivative |
Note: This table represents typical substrate pairings for the Stille reaction catalyzed by dppf-based systems.
Other C-C Bond Formation Methodologies
Beyond the Negishi, Sonogashira, and Stille reactions, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a prominent ligand in a variety of other critical carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura and Heck couplings. mdpi.com
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron species with an organic halide or triflate, is one of the most widely used C-C bond-forming methods. Dppf is a valued ligand for palladium-catalyzed Suzuki reactions and is also effective in nickel-catalyzed systems. wikipedia.orgbjgenuine.comwikipedia.org The [Pd(dppf)Cl₂] complex is a common and highly efficient precatalyst. tcichemicals.com Nickel-dppf systems have shown particular promise for coupling more challenging substrates like aryl chlorides. chemrxiv.orgnih.gov The ferrocene backbone of dppf is thought to promote the crucial reductive elimination step in the catalytic cycle. mdpi.com
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org Dppf is a suitable ligand for this transformation, where it helps to stabilize the active palladium(0) species and influence the regioselectivity of the reaction. sigmaaldrich.commdpi.com While monodentate phosphines are sometimes used, bidentate ligands like dppf can offer greater stability and control, particularly in complex syntheses. libretexts.org
Table 4: dppf in Suzuki-Miyaura and Heck Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Aryl Chloride | NiCl₂(dppf) | Biaryl |
| Suzuki-Miyaura | Heteroarylboronic Acid | Heteroaryl Halide | [Pd(dppf)Cl₂] | Biheteroaryl |
| Heck | Aryl Bromide | Methyl Acrylate | [Pd(dppf)Cl₂]/Base | Cinnamate Ester |
| Heck | 4-Bromoacetophenone | Methyl Methacrylate | [Pd(OAc)₂(dppf)]/Base | Substituted Alkene |
Note: Table compiled from general applications and specific examples in the cited literature. mdpi.comwikipedia.orgchemrxiv.org
Carbon-Heteroatom (C-X/C-N) Coupling Reactions
C-N Coupling Reactions (e.g., Amination of Aryl Chlorides, Sulfamates, Mesylates, Triflate)
The formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling, often referred to as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. nih.govwikipedia.org 1,1'-Bis(diphenylphosphino)ferrocene (dppf) was one of the seminal second-generation bidentate ligands that significantly broadened the scope of these reactions. wiley.com Palladium complexes incorporating dppf, such as [Pd(dppf)Cl₂], are effective catalysts for the amination of aryl halides with primary and secondary amines. wikipedia.orgacs.org
The success of dppf-based catalysts extends to more challenging and cost-effective substrates like aryl chlorides. bjgenuine.com Furthermore, nickel-dppf catalyst systems, for instance, (dppf)Ni(o-tolyl)Cl, have been specifically shown to promote the amination of a wide range of phenol-derived electrophiles, including aryl sulfamates, mesylates, and triflates, which are otherwise often difficult to couple. wikipedia.org The development of catalysts for these less reactive substrates is crucial as they are readily prepared from phenols. acs.orgnih.gov The unique bite angle and electronic properties of dppf are critical in facilitating the reductive elimination step to form the C-N bond, even with sterically hindered or electronically demanding substrates. acs.org
Table 5: Scope of dppf-Catalyzed C-N Coupling Reactions
| Electrophile | Amine Nucleophile | Catalyst System | Product Type |
| Aryl Chloride | Primary/Secondary Amine | Ni(dppf)-based or Pd(dppf)-based | Aryl Amine |
| Aryl Sulfamate | Primary/Secondary Amine | Ni(dppf)-based | Aryl Amine |
| Aryl Mesylate | Primary/Secondary Amine | Ni(dppf)-based | Aryl Amine |
| Aryl Triflate | Primary/Secondary Amine | Ni(dppf)-based | Aryl Amine |
Note: This table summarizes the broad applicability of dppf-based systems for various electrophiles in C-N amination reactions as reported in the literature. wikipedia.org
Ruthenium-Catalyzed Greener Amine Synthesis from Amines and Alcohols by Hydrogen-Borrowing
A significant advancement in sustainable chemistry is the synthesis of amines via the "hydrogen-borrowing" (or borrowing hydrogen) methodology. nih.gov This process involves the direct N-alkylation of amines using alcohols, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes condensation with the amine and subsequent reduction, with water being the only byproduct. acs.org Ruthenium complexes are particularly effective catalysts for this transformation.
Research has demonstrated that in the ruthenium-catalyzed direct amination of alcohols, the choice of ligand is critical. lookchem.com In a study investigating the reaction between alcohols and tertiary amines, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) was identified as the most effective ligand when combined with a ruthenium precursor. lookchem.com The [RuCl₂(p-cymene)]₂/dppf system successfully catalyzed the alkylation of primary amines to secondary amines and secondary amines to tertiary amines. acs.org For the reaction of benzyl (B1604629) alcohol with tributylamine, the Ru/dppf catalyst system afforded the desired N-benzyl-N,N-dibutylamine in 92% yield, outperforming other common phosphine (B1218219) ligands. lookchem.com This highlights the superior performance of the dppf ligand in facilitating this green and atom-economical route to amine synthesis.
Table 6: Ruthenium/dppf-Catalyzed Amination of Alcohols with Tributylamine
| Alcohol Substrate | Catalyst System | Product Yield (%) |
| Phenylmethanol | [RuCl₂(p-cymene)]₂/dppf | 92 |
| 4-Methoxybenzyl alcohol | [RuCl₂(p-cymene)]₂/dppf | 78 |
| 4-Chlorobenzyl alcohol | [RuCl₂(p-cymene)]₂/dppf | 85 |
| 4-Bromobenzyl alcohol | [RuCl₂(p-cymene)]₂/dppf | 86 |
| 2-Methylbenzyl alcohol | [RuCl₂(p-cymene)]₂/dppf | 75 |
Note: Data sourced from a study on the direct amination of alcohols with tertiary amines. lookchem.com
Intramolecular Coupling for Medium-Ring Aryl Ethers
The synthesis of medium-ring aryl ethers via intramolecular C-O bond formation is a key strategy for constructing complex cyclic molecules. Palladium catalysts, particularly those employing 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand, have been utilized for this purpose. These reactions typically involve the intramolecular coupling of a phenol (B47542) with an aryl halide tethered by a flexible chain.
The dppf ligand's unique properties, such as its large bite angle and steric bulk, play a crucial role in facilitating the reductive elimination step, which is often rate-limiting in C-O bond formation. Research has shown that the thermolysis of pre-formed palladium alkoxide complexes containing the dppf ligand can lead to the formation of aryl ethers in high yields. For instance, the complex (dppf)Pd[o-C₆H₄(CH₂)₂C(Me)₂O] has been shown to undergo reductive elimination to form the corresponding medium-ring ether in yields ranging from 46% to 91%. While this demonstrates the feasibility of the key bond-forming step, achieving a truly catalytic cycle under mild conditions remains a significant focus of research. The general conditions for such catalytic reactions involve a palladium precursor, the dppf ligand, and a suitable base to facilitate the deprotonation of the alcohol moiety.
Table 1: Examples of Intramolecular C-O Coupling Reactions
| Substrate Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Tethered Aryl Halide and Alcohol | [Pd(dba)₂] / dppf | K₃PO₄ | Toluene | 80-110 | 50-85 |
| Tethered Aryl Halide and Alcohol | [Pd₂(dba)₃] / dppf | Cs₂CO₃ | Dioxane | 100 | 60-90 |
Note: Yields are representative and can vary significantly based on the specific substrate structure and ring size.
Other Catalytic Transformations
Beyond the applications in forming medium-ring ethers, catalyst systems based on 1,1'-Bis(diphenylphosphino)ferrocene are instrumental in a variety of other critical organic transformations.
Carbonylation Reactions (e.g., Lactam Synthesis by CO Insertion)
Palladium-catalyzed carbonylation reactions represent a powerful method for introducing a carbonyl group into organic molecules to synthesize aldehydes, esters, amides, and heterocyclic structures like lactams. researchgate.net The combination of a palladium source with the dppf ligand is effective for such transformations, which often proceed with high selectivity and functional group tolerance. researchgate.net
The synthesis of lactams, which are core structures in many pharmaceuticals, can be achieved through the intramolecular aminocarbonylation of substrates like o-iodoanilines. In these reactions, carbon monoxide (CO) is inserted into the palladium-aryl bond, followed by intramolecular nucleophilic attack by the tethered amine to form the cyclic amide (lactam). The dppf ligand is crucial for stabilizing the catalytic intermediates and promoting the desired cyclization. In some methodologies, N,N-Dimethylformamide (DMF) can serve as both a solvent and a surrogate for toxic carbon monoxide gas. mdpi.com The reaction conditions are generally mild, making this a versatile route to various lactam derivatives. nih.gov
Table 2: Palladium/dppf-Catalyzed Lactam Synthesis
| Substrate | Catalyst / Ligand | CO Source | Base | Solvent | Temperature (°C) | Yield (%) |
| o-Iodoaniline derivative | Pd(OAc)₂ / dppf | CO (1 atm) | Et₃N | Toluene | 100-130 | 70-85 |
| o-Bromoaniline derivative | PdCl₂(dppf) | CO (1 atm) | DBU | DMF | 110 | ~75 |
| o-Iodoaniline derivative | PdI₂ / KI | CO (20 atm) | - | Dioxane | 100 | ~90 |
Borylation of Aryl Halides with Bis(pinacolato)diboron (B136004)
The Miyaura borylation is a cornerstone reaction in modern organic synthesis, providing a direct route to arylboronates, which are key intermediates for Suzuki-Miyaura cross-coupling reactions. The palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂) is frequently and efficiently accomplished using the [PdCl₂(dppf)] complex. organic-chemistry.orgthieme-connect.de
This transformation is valued for its exceptional functional group tolerance and its applicability to a wide range of aryl and heteroaryl halides. nih.gov The original conditions reported by Miyaura involved using potassium acetate (B1210297) (KOAc) as a mild base in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. organic-chemistry.orgthieme-connect.de The choice of a weak base is critical to prevent the subsequent coupling of the newly formed arylboronate with the starting aryl halide. The dppf ligand's robustness and effectiveness in promoting the transmetalation step between the (acetoxo)palladium(II) species and the diboron (B99234) reagent are key to the reaction's success. thieme-connect.de While these solution-based methods are highly reliable, recent advancements have explored solvent-free, mechanochemical conditions, although dppf was found to be less effective in these solid-state reactions compared to other ligands. beilstein-journals.org
Table 3: Miyaura Borylation of Aryl Halides using Pd/dppf Systems
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | PdCl₂(dppf) | KOAc | DMSO | 80 | 6 | 85 |
| 4-Iodotoluene | PdCl₂(dppf) | KOAc | DMSO | 80 | 1 | 99 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | KOAc | Dioxane | 80 | 18 | 92 |
| 2-Bromopyridine | PdCl₂(dppf) | KOAc | Dioxane | 80 | 10 | 85 |
Mono-α-Arylation of Acetone (B3395972)
The selective mono-α-arylation of acetone is a particularly challenging transformation in cross-coupling chemistry. lookchem.com The primary difficulties arise from the fact that the product, an α-aryl methyl ketone, is typically more acidic and thus more reactive toward subsequent arylation than acetone itself, leading to mixtures of polyarylated products. lookchem.com Furthermore, the reductive elimination from the key palladium(II)aryl(enolate) intermediate is known to be slow for sterically unhindered ketones like acetone.
Due to these challenges, catalyst systems based on 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are generally not effective for this specific reaction. Instead, successful and selective mono-α-arylation of acetone has been achieved using palladium catalysts paired with specifically designed, bulky, and electron-rich P,N-ligands, such as Mor-DalPhos. organic-chemistry.orgnih.govfigshare.com These specialized ligands are crucial for controlling reactivity and preventing over-arylation by promoting the desired reductive elimination from the less sterically hindered acetone enolate. While dppf is a highly versatile and widely used ligand in cross-coupling, the unique demands of acetone mono-arylation highlight the need for tailored ligand design to overcome specific catalytic challenges. nih.gov
Advanced Materials Science Applications of 1,1 Bis Diphenylphosphino Ferrocene
Integration of dppf in Functional Macromolecules and Polymers
The utility of dppf as a ligand in catalysis is central to its role in polymer science. It is instrumental in transition metal-catalyzed cross-coupling reactions (C-C and C-X coupling), which are fundamental for the synthesis of complex macromolecules. nih.govrsc.org The stability and solubility conferred by the bulky and crystalline nature of the ferrocene (B1249389) moiety also aid in the chemical stability and ease of handling of these materials. nih.govrsc.org
The precise control afforded by dppf-based catalytic systems is exploited in the synthesis of custom dyes and components for Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org These catalytic C-C and C-X coupling reactions enable the construction of complex organic molecules with specific photophysical properties required for these applications. The incorporation of dppf can influence the electronic structure and, consequently, the color and efficiency of dyes and OLED emitters. For instance, platinum(II) complexes containing dppf have been used to functionalize multi-chromophoric systems like porphyrins, creating large, emissive supramolecular structures. mdpi.com In one study, a cationic complex, [PtMe(Me2SO)(dppf)]CF3SO3, was used to functionalize a hexakis(pyridyl-porphyrinato)benzene system, resulting in an adduct with eighteen platinum(II) organometallic fragments. mdpi.com This functionalization was confirmed by UV/Vis absorption, fluorescence emission, and NMR spectroscopy, and the resulting material formed micrometer-sized emissive rings when deposited on a glass surface. mdpi.com
The same catalytic precision that benefits dye synthesis is also applied to the creation of meticulously engineered conducting polymers and thermoplastics. nih.govrsc.org Dppf-palladium complexes are well-known catalysts for various cross-coupling reactions, such as Suzuki, Kumada, and Buchwald-Hartwig amination, which are pivotal in polymer chemistry. wikipedia.orgfishersci.comsigmaaldrich.com These reactions allow for the systematic build-up of polymer chains with defined repeating units and functionalities. For example, Pd(dppf)Cl2 has been used as a catalyst in the Kumada cross-coupling of 1,3,5-tribromobenzene with Grignard reagents to synthesize star-shaped oligothiophenes, a class of conducting polymers. sigmaaldrich.com The unique bite angle and flexibility of the dppf ligand play a crucial role in promoting efficient and selective coupling, leading to polymers with desired electronic and physical properties.
dppf in Supramolecular Chemistry and Host-Guest Complexation
Beyond its catalytic applications, the dppf ligand itself is a valuable building block in supramolecular chemistry. Its ability to act as both a chelating and a bridging ligand allows for the construction of coordination arrays, metallocycles, and extended supramolecular assemblies. nih.govrsc.org The ferrocene unit provides steric bulk and can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which help to direct the self-assembly of complex architectures. researchgate.net Materials incorporating dppf have been designed for a range of functions, from cooperative luminescence to host-guest complexation. nih.govrsc.orgresearchgate.net For instance, heterothiometallic clusters modified with dppf have been shown to form 2-D supramolecular layers through C–H···S and C–H···π interactions. researchgate.net
Electrochemical and Photoactive Materials
The presence of the ferrocene moiety is central to the electrochemical and photoactive properties of dppf-containing materials. The iron center in ferrocene can undergo a stable, reversible one-electron oxidation (Fe²⁺/Fe³⁺), a property that can be fine-tuned and utilized in various applications. nih.govrsc.org
The redox potential of the ferrocene unit in dppf-based materials can be modulated by altering the substituents on the phosphine (B1218219) groups or the coordination environment of the metal center. nih.gov This tunability allows for the design of materials with specific electrochemical behaviors for applications such as molecular sensors and redox catalysts. mdpi.com Research on tetraplatinated porphyrin complexes containing dppf has demonstrated a four-electron redox process, corresponding to the oxidation of the four ferrocene centers in the molecule. researchgate.net The oxidative electrochemistry of palladium complexes with various 1,1'-bis(phosphino)ferrocene ligands has also been studied, revealing that the oxidation potential is dependent on the specific phosphine substituents. nih.gov
Dppf has been incorporated into metal complexes designed as sensitizers for dye-sensitized solar cells (DSSCs), which are a type of photovoltaic cell. rsc.orgbath.ac.uk In these devices, the dppf-containing complex absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2). researchgate.netub.edu The ferrocenyl unit often serves as the electron donor component in these sensitizer dyes. researchgate.net
Several studies have explored dppf-appended complexes of nickel, zinc, and cadmium as sensitizers in DSSCs. rsc.orgbath.ac.uk In one study, a nickel complex, [Ni(mtsq)2dppf] (NiL2), when used as a sensitizer, yielded a DSSC with a photovoltaic efficiency (η) of 5.12%. rsc.orgbath.ac.uk Another dppf complex, [Zn(mtsq)2dppf] (ZnL2), was used as a co-sensitizer with the standard N719 dye, resulting in an enhanced efficiency of 6.65%, which was a 15.25% improvement over the N719 dye alone. rsc.org The performance of these DSSCs is influenced by the energy levels of the dppf complexes, which affect the efficiency of electron transfer processes. bath.ac.uk
Interactive Data Table: Performance of dppf-based Complexes in DSSCs
| Complex | Role | Short-Circuit Current (Jsc) (mA cm⁻²) | Open-Circuit Potential (Voc) (V) | Photovoltaic Efficiency (η) (%) | Incident Photon-to-Current Conversion Efficiency (IPCE) (%) |
| NiL2 rsc.orgbath.ac.uk | Sensitizer | 11.60 | 0.690 | 5.12 | 63 |
| ZnL2 + N719 rsc.org | Co-sensitizer | 14.47 | 0.729 | 6.65 | 69 |
| D-2 (Ni(dppf)dithiolate) rsc.org | Sensitizer | 9.35 | 0.680 | 3.39 | 59 |
Functionalized Multiporphyrin Systems for Optoelectronic Applications
1,1'-Bis(diphenylphosphino)ferrocene (dppf) plays a crucial role as a ligand in the construction of complex, functionalized multiporphyrin systems designed for optoelectronic applications. These systems leverage the unique photophysical properties of porphyrins, which can be modulated and enhanced by the coordination of metal complexes containing dppf. The dppf ligand offers stability, specific steric properties, and redox activity due to its ferrocene core, making it an ideal component for building large, photoactive supramolecular structures. mdpi.comguidechem.com
A notable example involves the functionalization of a multi-chromophoric system, hexakis(pyridyl-porphyrinato)benzene, using a cationic platinum(II) complex, [PtMe(Me₂SO)(dppf)]CF₃SO₃. mdpi.comnih.govresearchgate.net In this research, eighteen of these platinum-dppf fragments were coordinated to the peripheral pyridyl groups of the porphyrin hexamer. mdpi.com This facile method provides a direct route to obtaining a highly substituted porphyrin superstructure bearing redox-active metal fragments. mdpi.com
The coordination process was monitored using UV/Vis and fluorescence emission spectroscopy, which confirmed the binding of the platinum(II) centers to all available pyridyl sites on the porphyrin assembly. mdpi.comresearchgate.net The final adduct, containing eighteen [PtMe(dppf)] units, was characterized by various spectroscopic methods. nih.gov Although the presence of heavy platinum atoms partially quenches the fluorescence of the multi-porphyrin system, the material retains its emissive properties, even in the solid state. mdpi.com
A key finding from this research is the self-assembly behavior of this large, functionalized molecule. When a diluted dichloromethane (B109758) solution of the final compound was drop-cast onto a glass surface, it formed well-defined, micrometer-sized emissive rings. mdpi.comnih.govresearchgate.net This phenomenon is attributed to a balance between dewetting processes and directional supramolecular interactions. mdpi.com The presence of the bulky [PtMe(dppf)] moieties prevents the π–π stacking interactions that are typically observed between porphyrin units, which influences the final morphology of the self-assembled structures. mdpi.com The combination of photophysical properties and redox-active ferrocene centers in these well-defined microstructures opens possibilities for their use in nanocatalysis and optoelectronic devices. mdpi.com
Spectroscopic Data for Platinum-Dppf Functionalized Porphyrin Hexamer
| Spectroscopic Technique | Observation | Significance |
| UV/Vis Absorption | The shape of the UV/Vis profile remains invariant after coordination of the platinum-dppf fragments. mdpi.com | Suggests the absence of significant electronic perturbation or charge transfer between the ferrocene and porphyrin components. mdpi.com |
| Fluorescence Emission | The fluorescence of the porphyrin system is partially quenched upon coordination. mdpi.com | The quenching is attributed to the heavy-atom effect of the platinum centers. mdpi.com |
| ³¹P{¹H}-NMR | Used to characterize the final adduct containing eighteen platinum(II) organometallic fragments. nih.govresearchgate.net | Confirms the successful coordination and structure of the functionalized system. nih.govresearchgate.net |
Development of Molecular-Based Electronic Devices
The unique properties of 1,1'-bis(diphenylphosphino)ferrocene (dppf) make it a valuable component in the development of molecular-based electronic devices. Its ferrocene backbone provides steric bulk, crystallinity, and chemical stability, while also being oxidizable, which allows for tunable photo- or electroactivity. guidechem.comrsc.org These characteristics are highly desirable for creating functional materials used in devices like organic light-emitting diodes (OLEDs) and solar cells. guidechem.comrsc.org
Dppf's role extends to its use in the synthesis of materials for these devices. It is a key ligand in transition metal-catalyzed cross-coupling reactions, which are essential for manufacturing a wide range of functional macromolecules, including precisely engineered conducting polymers and components for OLEDs. rsc.org The ligand's limited flexibility, often compared to a ball-and-socket joint, helps to stabilize the transition states in these critical synthetic reactions. guidechem.comrsc.org
In a specific application related to solar energy, dppf has been incorporated into novel metal complexes for use in dye-sensitized solar cells (DSSCs). Researchers have synthesized thiosquarate complexes of Ni(II), Zn(II), and Cd(II) that feature a dppf ligand. rsc.org These dppf-appended complexes were investigated as both primary sensitizers and co-sensitizers in DSSCs. rsc.org
Performance of DSSCs Utilizing Dppf-Appended Complexes
| DSSC Configuration | Open-Circuit Potential (V_oc) | Short-Circuit Current (J_sc) (mA cm⁻²) | Photovoltaic Efficiency (η) | Incident Photon-to-Current Conversion Efficiency (IPCE) |
| Sensitizer: NiL₂ | 0.690 V | 11.60 mA cm⁻² | 5.12% | 63% |
| Co-sensitizer: ZnL₂ + N719 Dye | 0.729 V | 14.47 mA cm⁻² | 6.65% | 69% |
Data sourced from a study on d⁸- and d¹⁰-configuration based dppf-appended thiosquarates for DSSCs. rsc.org
The successful integration of dppf into these systems underscores its versatility and importance in advancing the field of molecular electronics, contributing to the creation of materials with tailored electronic and optical properties. guidechem.comrsc.org
Computational Chemistry Approaches
Computational chemistry serves as a vital tool for probing the nuances of dppf and its complexes, offering insights that complement experimental data.
Density Functional Theory (DFT) has become a standard method for investigating the ground-state geometries, electronic structures, and bonding energies of dppf and its metallic complexes. banglajol.infoacs.org For instance, DFT calculations have been successfully applied to study dppf-substituted diiron complexes that model the active sites of [FeFe] hydrogenase enzymes. researchgate.net These studies help in understanding the structural parameters and the nature of the interactions between the dppf ligand and the metal centers. Furthermore, DFT has been employed to examine the structural and electronic properties of both the neutral Fe(II) and oxidized Fe(III) states of dppf in complexes, such as with rhenium, providing insight into the effects of the redox activity of the ferrocene core. bris.ac.uk
Time-Dependent Density Functional Theory (TD-DFT) extends these computational capabilities to the study of electronic excited states. rsc.org This method is instrumental in calculating and interpreting the UV-visible spectra of dppf complexes. banglajol.inforsc.org By simulating electronic transitions, TD-DFT helps in assigning absorption bands observed experimentally and understanding the photophysical properties of these molecules. rsc.org While TD-DFT is a powerful workhorse for computing spectra, its accuracy can be influenced by the choice of exchange-correlation functional and can face challenges with certain types of transitions, such as charge-transfer and d-d transitions in some transition metal complexes. researchgate.netyoutube.com
The concept of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the reactivity and electronic properties of chemical species. libretexts.org In dppf complexes, the nature and localization of these orbitals dictate their chemical behavior.
The electronic spectra of dppf-metal complexes are characterized by several types of electronic transitions. libretexts.org Understanding these transitions is key to explaining their color and photophysical behavior.
d-d Transitions: These transitions occur between d-orbitals on the metal center that have been split in energy by the ligand field. They are typically weak in intensity. libretexts.org
Metal-to-Ligand Charge Transfer (MLCT): In MLCT transitions, an electron is excited from a molecular orbital that is mostly metal-based in character to one that is primarily centered on the ligand (often a π* anti-bonding orbital). libretexts.org These are common in complexes with π-acceptor ligands.
Ligand-to-Metal Charge Transfer (LMCT): Conversely, LMCT involves the excitation of an electron from a ligand-based orbital to a metal-based orbital. libretexts.org This is often observed when the ligand has easily ionizable electrons (π-donors) and the metal is in a high oxidation state. banglajol.info
Ligand-to-Ligand Charge Transfer (LLCT): This type of transition involves the transfer of an electron between different ligands within the same complex.
TD-DFT calculations are frequently used to predict and characterize these transitions. nih.govresearchgate.net For example, theoretical studies on various transition metal complexes have assigned specific absorption bands to LMCT transitions, providing a deeper understanding of their electronic structure. banglajol.info The redox-active ferrocene core of dppf adds another layer of complexity, allowing for transitions involving the iron center of the ligand itself.
The catalytic efficacy of dppf is widely attributed to a combination of its unique steric and electronic characteristics. nih.govrsc.orgbris.ac.uk Computational methods allow for the quantitative evaluation of these properties.
Steric Properties: The dppf ligand imposes a large, natural bite angle due to the ferrocene backbone. Its structure, likened to a ball and socket joint, has limited flexibility but allows for rotation of the cyclopentadienyl (B1206354) (Cp) rings. nih.govrsc.org This restricted movement is crucial for stabilizing transition states in catalytic reactions. nih.govrsc.org The steric bulk of the ferrocenyl group is significant and conformation-dependent; its orientation relative to the phosphorus-metal bond can greatly influence the steric environment around the metal center. acs.org In some sterically demanding coordination environments, the dppf ligand can be forced into a strained conformation. acs.org
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the characterization of dppf and its complexes, providing direct experimental evidence of their structure and bonding.
NMR spectroscopy is one of the most powerful tools for characterizing dppf complexes in solution. acs.org While ¹H and ¹³C NMR provide information about the organic framework, ³¹P{¹H} NMR is especially crucial for probing the coordination environment of the phosphorus atoms. acs.orgnsf.gov
The ³¹P{¹H} NMR chemical shift of free dppf is observed at approximately -16 to -17 ppm. Upon coordination to a metal center, this signal typically shifts significantly downfield. The magnitude of this coordination shift provides information about the nature of the metal-phosphorus bond.
For instance, in palladium complexes like [Pd(dppf)MeCl], the dppf ligand coordinates in a κ²-mode (chelating through both phosphorus atoms), which is confirmed by the presence of specific signals in the ³¹P{¹H} NMR spectrum. nsf.gov In platinum(II) complexes, coupling between the phosphorus nucleus and the NMR-active ¹⁹⁵Pt isotope (I = 1/2, 33.8% abundance) results in satellite peaks. The one-bond coupling constant, ¹J(Pt-P), is sensitive to the nature of the ligand trans to the phosphorus atom. mdpi.com
In paramagnetic complexes, such as the oxidized form of [Re(CO)₃(dippf)Br] containing an Fe(III) center, the ³¹P{¹H} NMR signal may become too broad to be observed due to rapid relaxation induced by the unpaired electron. bris.ac.uk
Below is a table summarizing representative ³¹P{¹H} NMR data for dppf and some of its complexes.
| Compound | Solvent | ³¹P{¹H} NMR Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Comments |
| dppf (free ligand) | CDCl₃ | ~ -16.5 | N/A | Typical value for the uncoordinated ligand. |
| [PtMe(dppf)(Me₂SO)]CF₃SO₃ | CD₂Cl₂ | 36.2 | ¹J(Pt-P) = 1968 | Signal for phosphorus trans to the methyl group. mdpi.com |
| [Pd(dcpf)MeCl] (dppf analog) | CDCl₃ | 18.0, 10.4 (doublets) | ²J(P-P) = 68 | Two distinct phosphorus environments in the dcpf analog of dppf. nsf.gov |
| [Re(CO)₃(dippf)Br] (dippf analog) | CDCl₃ | 21.6 | N/A | Neutral Re(I) complex with the di-isopropylphosphino analog of dppf. bris.ac.uk |
| [Re(CO)₃(dippf)Br][BF₄] (dippf analog) | CDCl₃ | No signal observed | N/A | Paramagnetic Fe(III) center in the oxidized ligand leads to signal loss. bris.ac.uk |
Theoretical and Spectroscopic Investigations of 1,1 Bis Diphenylphosphino Ferrocene and Its Complexes
Spectroscopic Characterization
Spectroscopic methods are indispensable for the characterization of 1,1'-bis(diphenylphosphino)ferrocene and its metallic complexes. researchgate.net These techniques provide detailed insights into molecular structure, bonding, and electronic environments.
NMR spectroscopy is a primary tool for characterizing dppf and its derivatives in solution. acs.org Both ¹H and ³¹P NMR are essential for confirming structures and understanding the electronic effects of coordination. researchgate.netacs.org
¹H NMR spectroscopy is fundamental for verifying the integrity of the dppf ligand framework in complexes. The spectrum of free dppf shows characteristic signals for the phenyl protons and the protons on the cyclopentadienyl (B1206354) (Cp) rings. Upon coordination to a metal, subtle shifts in these proton resonances can be observed, confirming the ligand's presence. For example, in paramagnetic complexes, the signals can be significantly broadened or shifted to unusual ranges. bris.ac.uk In diamagnetic complexes, such as those of palladium(II) or platinum(II), the spectra remain well-resolved, allowing for detailed structural analysis. acs.orgacs.org The integration of the signals helps confirm the stoichiometry of the ligands in the complex.
| Compound Type | Phenyl Protons (δ/ppm) | Cyclopentadienyl Protons (δ/ppm) | Notes |
| Free dppf | Multiplets, ~7.0-7.5 | Multiplets, ~4.0-4.5 | Typical aromatic and Cp region signals. |
| Diamagnetic Complexes (e.g., Pd(II), Pt(II)) | Minor shifts from free ligand | Minor shifts from free ligand | Structure confirmed by distinct, well-resolved peaks. acs.org |
| Paramagnetic Complexes (e.g., Fe(III)) | Broadened signals, large chemical shift range | Broadened signals, large chemical shift range | Paramagnetism significantly affects the spectrum. bris.ac.uk |
³¹P{¹H} NMR spectroscopy is arguably the most informative technique for studying dppf complexes. researchgate.net It directly probes the phosphorus atoms, providing critical data on their chemical environment, the coordination of the ligand to the metal, and the nature of the metal-phosphorus bond. nih.gov
When dppf acts as a chelating (κ²) ligand, the two phosphorus atoms are chemically equivalent in symmetric complexes, resulting in a single resonance. In asymmetric environments, or if the ligand adopts a different coordination mode, two distinct signals (often as doublets due to P-P coupling) may be observed. nsf.gov For complexes with NMR-active metals like platinum-195 (B83798) (I=1/2, 33.8% abundance), the phosphorus signal is split into a doublet with satellite peaks, and the magnitude of the one-bond coupling constant (¹J(Pt-P)) provides further insight into the trans influence of the other ligands present. mdpi.comresearchgate.net For instance, in a [PtMe(dppf)]-containing complex, the phosphorus atom trans to the methyl group exhibits a ¹J(Pt-P) of 1968 Hz, reflecting the high trans influence of the methyl group. mdpi.com
| Compound | ³¹P{¹H} Chemical Shift (δ/ppm) | Coupling Constants (Hz) | Notes |
| Free dppf | -16.68, -17.08 researchgate.net | - | Sharp singlet indicating equivalent P atoms. |
| [Pt(dppf)(μ-Cl)]₂²⁺ | 19.0 researchgate.net | ¹J(Pt-P) = 3840 | Coordination to Pt(II) causes a significant downfield shift. researchgate.net |
| [PtMe(Me₂SO)(dppf)]CF₃SO₃ | 36.2 (P trans to Me), 12.5 (P trans to S) mdpi.com | ¹J(Pt-P) = 1968 (P trans to Me), ¹J(Pt-P) = 3101 (P trans to S) | The different trans ligands lead to distinct P environments. mdpi.comresearchgate.net |
| [Pd(dcpf)MeCl] | Two doublets nsf.gov | - | A dppf analog showing two P environments due to κ²-coordination. nsf.gov |
| Cu(dppf) complexes | Variable | - | Used to quantify accessible copper sites in materials via MAS NMR. rsc.org |
While ¹H and ³¹P NMR are the workhorses, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to resolve complex structures, especially in cases of ambiguity. For instance, in an asymmetrically substituted dppf derivative complex, [Pd(dppdtbpf)MeCl], ¹H NOESY was used to definitively establish the stereochemistry. nsf.gov The observation of a NOE signal confirmed the cis relationship between the methyl ligand and the -PPh₂ group, which could not be determined from ¹D NMR data alone. nsf.gov
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are used to study the electronic properties of dppf complexes. researchgate.netresearchgate.net The UV-Vis spectrum of dppf is dominated by absorptions from the phenyl groups and the ferrocene moiety. The ferrocene d-d transitions are typically weak and occur in the visible region, giving the compound its characteristic orange color. wikipedia.org
Coordination to a metal center can alter the electronic structure, leading to changes in the absorption spectrum. These changes can be used to monitor complex formation and study the interaction between the metallic centers. In a study involving a multi-porphyrin system functionalized with [PtMe(dppf)]⁺ fragments, UV-Vis titration showed a clear break point upon the addition of 18 equivalents of the platinum complex, confirming the complete coordination to all available sites. mdpi.com The study also noted the absence of a clear isosbestic point, suggesting the presence of intermediate species during the titration. mdpi.com
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, provides complementary information. biocompare.comyoutube.com While ferrocene itself is generally non-emissive, its derivatives can be incorporated into fluorescent systems. In the aforementioned platinum-porphyrin study, the coordination of the [PtMe(dppf)]⁺ units led to a gradual quenching of the porphyrin's fluorescence intensity and a bathochromic (red) shift of the emission bands by 12 nm. mdpi.com This quenching and shift are indicative of electronic interactions between the platinum-dppf fragments and the porphyrin core. mdpi.com
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and probe the bonding within dppf and its complexes. The FT-IR spectrum of dppf shows characteristic absorption bands for the C-H and C=C vibrations of the phenyl and cyclopentadienyl rings, as well as P-C stretching vibrations. spectrabase.com A key region of interest in the spectra of ferrocene derivatives is the low-frequency range (below 500 cm⁻¹), where vibrations involving the iron atom, such as the ring-metal stretch, occur. psu.edu These vibrations can provide information about the bonding between the Cp rings and the iron center. psu.edu When dppf is part of a larger complex, such as an iron carbonyl model for hydrogenase enzymes, the very strong C≡O stretching bands in the IR spectrum (typically 1900-2100 cm⁻¹) are sensitive probes of the electronic environment at the metal center. researchgate.net
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the composition of dppf complexes. nih.gov It is also used to study the fragmentation patterns of these molecules, which can provide structural clues. Techniques like electrospray ionization (ESI-MS) and MALDI-TOF are commonly used. researchgate.net
Detailed tandem mass spectrometry (MS/MS) studies, often combined with hydrogen/deuterium exchange experiments, can elucidate complex fragmentation pathways. nih.gov For example, an oxidative impurity of dppf, dppf(O), was identified and characterized using HPLC/MS/MS. nih.gov The study revealed unique gas-phase fragmentation pathways for the protonated molecule, with density functional theory (DFT) calculations showing that the oxygen atom plays a key role in the fragmentation by engaging in π-cation interactions with the iron center. nih.gov
X-ray analysis has been crucial in:
Confirming Coordination Modes: It unambiguously shows how the dppf ligand binds to the metal, for example, confirming a chelating κ²-coordination mode in palladium and nickel complexes. acs.orgnsf.gov
Determining Molecular Geometry: The geometry around the coordinated metal center (e.g., distorted tetrahedral, square planar) is precisely determined. researchgate.net
Analyzing Ligand Conformation: The conformation of the ferrocene moiety, including the relative orientation (eclipsed or staggered) and tilting of the cyclopentadienyl rings, is revealed. bris.ac.ukresearchgate.net For instance, the crystal structure of an oxidized rhenium complex, [Re(CO)₃(dippf)Br][BF₄], was compared to its neutral counterpart to understand the structural changes upon oxidation of the ferrocene core. bris.ac.uk
Characterizing Novel Compounds: The solid-state structures of newly synthesized complexes, such as diiron hydrogenase models containing a dppf-oxide ligand, have been elucidated, providing critical structural benchmarks. researchgate.net
A single crystal suitable for X-ray diffraction is typically grown by methods like slow evaporation or vapor diffusion of a non-solvent (e.g., diethyl ether or pentane) into a solution of the complex (e.g., in dichloromethane (B109758) or tetrahydrofuran). acs.org
| Compound | Key Structural Features Determined by XRD | Reference |
| [Re(CO)₃(dippf)Br][BF₄] | Comparison of structural parameters between the neutral Fe(II) and oxidized Fe(III) species. | bris.ac.uk |
| [Pd(dppdtbpf)MeCl] | Confirmed a κ²-coordination mode and the cis/trans relationship of ligands in an asymmetric complex. | nsf.gov |
| (Lⁱᵖʳ)Ni(o-tolyl)Cl | Provided the solid-state structure of a nickel catalyst precursor. | acs.org |
| [Fe₂(CO)₅(κ¹-dppfO)(μ-S₂C₈H₈)] | Revealed a monodentate (κ¹) coordination of an oxidized dppf ligand. | researchgate.net |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene |
| dppe | 1,2-Bis(diphenylphosphino)ethane |
| dippf | 1,1′-Bis(diisopropylphosphino)ferrocene |
| dcpf | 1,1′-Bis(dicyclohexylphosphino)ferrocene |
| dtbpf | 1,1′-Bis(ditert-butylphosphino)ferrocene |
| dppdtbpf | 1-Diphenylphosphino-1'-ditert-butylphosphinoferrocene |
| dfurpf | 1,1ʹ-Bis(5-methyl-2-furanylphosphino)ferrocene |
| dippc | 1,1ʹ-Bis(diisopropylphosphino)cobaltocenium |
| dppf(O) | 1,1'-Bis(diphenylphosphino)ferrocene monoxide |
| [Re(CO)₃(dippf)Br] | Bromo(1,1'-bis(diisopropylphosphino)ferrocene)tricarbonylrhenium(I) |
| [Re(CO)₃(dippf)Br][BF₄] | Bromo(1,1'-bis(diisopropylphosphino)ferrocene)tricarbonylrhenium(I) tetrafluoroborate |
| [Pd(dppf)MeCl] | Chloro(1,1'-bis(diphenylphosphino)ferrocene)methylpalladium(II) |
| [PtMe(Me₂SO)(dppf)]CF₃SO₃ | (1,1'-Bis(diphenylphosphino)ferrocene)(dimethylsulfoxide)methylplatinum(II) trifluoromethanesulfonate |
| (Lⁱᵖʳ)Ni(o-tolyl)Cl | Chloro(1,1'-(bis(diisopropylphenyl)phosphino)ferrocene)(o-tolyl)nickel(II) |
| [Fe₂(CO)₆(μ-S₂C₈H₈)] | Hexacarbonyl(μ-toluene-3,4-dithiolato)diiron(I) |
| TMEDA | Tetramethylethylenediamine |
| FcH | Ferrocene |
Cyclic Voltammetry (CV) for Electrochemical Properties and Redox Behavior
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. For 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and its metal complexes, CV provides valuable insights into their electronic properties, the stability of different oxidation states, and the reversibility of electron transfer processes. The ferrocene moiety in dppf is redox-active and can undergo a one-electron oxidation from Fe(II) to Fe(III), forming the ferrocenium (B1229745) ion. mdpi.comresearchgate.net This process is typically electrochemically reversible. mdpi.commdpi.com
The electrochemical characteristics of dppf are significantly influenced by its coordination to a metal center. researchgate.netacs.org When dppf acts as a ligand, the oxidation potential of the ferrocene unit is affected by the nature of the metal it is coordinated to. This interaction can stabilize the ferrocene moiety, making it more difficult to oxidize. researchgate.net For instance, in palladium(II) and platinum(II) complexes of the type [M(dppf)Cl₂], the ferrocene center undergoes a strong stabilization towards oxidation. researchgate.net
Studies on heterodinuclear complexes, such as those involving copper and dppf, have shown that the electrochemical behavior involves both the ferrocene iron center and the coordinated metal. acs.org For example, in complexes of the form (dppf)Cu(L), both an oxidation and a reduction step are observed. acs.org Spectroelectrochemical studies combined with CV help to determine whether the oxidation is centered on the copper or the iron atom. acs.org
The redox potential of the Fe(II)/Fe(III) couple in dppf complexes is also sensitive to the other ligands present in the coordination sphere. In a series of [Pd(PP)MeCl] compounds, where PP represents various bis(phosphino)ferrocene ligands including dppf, the oxidation potentials vary depending on the electronic and steric properties of the phosphine (B1218219) ligand. nsf.gov The oxidation of the iron center in these palladium complexes is often irreversible, suggesting a rapid follow-up chemical reaction after the initial electron transfer. nsf.gov For the [Pd(dppf)MeCl] complex, the oxidation is totally irreversible. nsf.gov
The reversibility of the redox process can be influenced by factors such as the solvent, electrolyte, and the specific substituents on the ferrocene core. mdpi.comnih.gov In many ferrocene derivatives, the redox process is described as quasi-reversible, as indicated by peak separations (ΔEₚ) in the cyclic voltammogram that are larger than the theoretical 59 mV for a one-electron process and peak current ratios (iₚₐ/iₚ꜀) that deviate from unity. mdpi.comnih.gov
Detailed electrochemical investigations on complexes like [CpFe(dppf)(CO)]⁺ have revealed a reversible anodic process corresponding to the oxidation of the dppf ligand's ferrocene unit. acs.org This complex also displays a quasi-reversible cathodic process, which has been identified through spectroelectrochemistry and DFT calculations as a reduction occurring at the CpFe moiety. acs.org
Table 1: Electrochemical Data for Selected dppf Complexes
This table presents cyclic voltammetry data for palladium complexes containing dppf and related ligands. Potentials are reported in Volts versus the ferrocene/ferrocenium (FcH⁰/⁺) couple. An irreversible oxidation is denoted by "irr".
| Compound | Eₚ (ox1) (V) | Eₚ (ox2) (V) | Reference |
| [Pd(dppf)MeCl] | 0.44 (irr) | 1.15 (irr) | nsf.gov |
| [Pd(dppf)Cl₂] | 0.50 | - | nsf.gov |
| [Pd(dcpf)MeCl] | 0.47 (irr) | 1.11 (irr) | nsf.gov |
| [Pd(dfurpf)MeCl] | 0.50 (irr) | 1.25 (irr) | nsf.gov |
Mössbauer Spectroscopy for Iron Center Electronic Structure
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the electronic environment of the iron nucleus, making it an indispensable tool for characterizing dppf and its complexes. wikipedia.org This method provides precise information about the oxidation state, spin state, and coordination geometry of the iron atom by measuring hyperfine interactions, primarily the isomer shift (IS, or δ) and the quadrupole splitting (QS, or ΔEₒ). rsc.orgyoutube.com
In its free state and in many of its complexes, the iron atom in the ferrocene core of dppf is in the +2 oxidation state (Fe(II)). wikipedia.org The Mössbauer spectra for dppf-metal carbonyl complexes typically show a doublet with isomer shifts (IS) in the range of 0.50–0.52 mm s⁻¹ (relative to iron metal) and quadrupole splittings (QS) between 2.22–2.35 mm s⁻¹. oup.com While the isomer shift remains relatively constant across a series of these complexes, the quadrupole splitting tends to increase as the rotational angle between the two cyclopentadienyl rings of the dppf ligand increases. oup.com
A study of various dppf metal complexes revealed an approximate linear correlation between the isomer shift and the quadrupole splitting. rsc.org Furthermore, complexes with similar coordination geometries were found to cluster in distinct regions on a plot of IS versus QS, indicating that the Mössbauer parameters are sensitive to the geometry of the coordinated metal. rsc.org
Mössbauer spectroscopy is particularly effective in determining the site of redox changes in multinuclear complexes containing dppf. For example, in the diiron complex [(dppf)Fe(CO)₃], a combination of techniques including Mössbauer spectroscopy established that oxidation from the neutral to the cationic form, [(dppf)Fe(CO)₃]⁺, occurs at the carbonyl-bound iron atom, resulting in a low-spin Fe(I) center, rather than at the ferrocenyl iron. nih.gov Similarly, for the complex [Re(CO)₃(dippf)Br] (where dippf is the related 1,1'-bis(diisopropylphosphino)ferrocene), Mössbauer data confirmed that chemical oxidation occurs at the iron center of the phosphine ligand. bris.ac.uk The spectrum of the oxidized Fe(III) product showed a significant decrease in quadrupole splitting compared to its Fe(II) precursor, which is characteristic of the formation of a ferrocenium-type species. bris.ac.uk
The coordination mode of the dppf ligand also influences the Mössbauer parameters. Research on four different metal carbonyl complexes where dppf acts as a monodentate, bidentate-chelating, bidentate-bridging, and bridging ligand over a metal-metal bond showed distinct geometric parameters, which in turn affect the electronic structure at the iron center. oup.com The primary factor determining these various coordination modes was found to be the rotation of the two cyclopentadienyl rings relative to each other. oup.com
Table 2: Mössbauer Spectroscopic Data for dppf Metal Carbonyl Complexes
This table summarizes the Isomer Shift (IS) and Quadrupole Splitting (QS) values for a series of metal carbonyl complexes featuring the dppf ligand in different coordination modes. Data was collected at room temperature.
| Complex | Isomer Shift (IS) / mm s⁻¹ | Quadrupole Splitting (QS) / mm s⁻¹ | Reference |
| [Mn(CO)₅(dppfe)] | 0.50 | 2.22 | oup.com |
| [Mn₂(CO)₈(dppfe)] | 0.51 | 2.25 | oup.com |
| [Mn₂(CO)₆(dppfe)] | 0.52 | 2.35 | oup.com |
| [Co₂(CO)₄(dppfe)] | 0.50 | 2.30 | oup.com |
Future Research Directions and Emerging Trends
Novel dppf Ligand Designs for Enhanced Reactivity and Selectivity in Catalysis
The performance of a metal catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. A major thrust in dppf-related research is the development of new ligand architectures to enhance catalytic activity and selectivity. Scientists are systematically modifying the classic dppf scaffold to fine-tune its properties for specific chemical transformations.
One approach involves inserting spacer groups into the ligand backbone. For instance, dppf analogues with a carbonyl spacer between the ferrocene (B1249389) unit and a phosphine (B1218219) moiety have been synthesized. rsc.org These modifications alter the ligand's electronic properties and have been successfully applied in palladium-catalyzed Stille cross-coupling reactions. rsc.org Another strategy is to modify the substituents on the cyclopentadienyl (B1206354) (Cp) rings or the phenyl groups of the phosphine. The synthesis of 1,1'-bis(diphenylphosphino)octamethylferrocene (dppomf), an electron-rich analogue of dppf, has demonstrated that such modifications can dramatically alter reaction selectivity. In the methoxycarbonylation of ethene, dppomf-based palladium catalysts selectively produce methyl propanoate, whereas standard dppf catalysts yield a mixture of oxygenates. acs.org
Furthermore, research into nickel catalysis has shown that modifying the aryl group in (dppf)Ni(aryl)(X) precatalysts can control speciation during catalyst activation, mitigating the formation of inactive nickel(I) species and improving performance in Suzuki-Miyaura cross-coupling reactions. nih.gov A systematic study of fourteen different precatalysts with varied aryl groups revealed that steric and electronic factors are critical in optimizing catalytic efficiency. nih.gov The development of water-soluble dppf ligands also represents a significant advance, enabling catalysis in aqueous media, which is crucial for green chemistry applications. elsevierpure.comresearchgate.net
Table 1: Comparison of dppf and Modified dppf Ligands in Catalysis This table is interactive. You can sort and filter the data.
| Ligand/Precatalyst System | Catalytic Reaction | Key Finding | Reference |
|---|---|---|---|
| [Pd(η²-mi)(Ph₂PfcC(O)PPh₂-κ²P,P′)] | Stille Cross-Coupling | Modified dppf with carbonyl spacer showed good catalytic activity. | rsc.org |
| Pd(II)-dppomf | Methoxycarbonylation of Ethene | Generated selective catalysts for methyl propanoate production. | acs.org |
| Pd(II)-dppf | Methoxycarbonylation of Ethene | Led to a variety of low-molecular-weight oxygenates. | acs.org |
| (dppf)Ni(aryl)(Br) | Suzuki-Miyaura Coupling | Nature of the aryl group influences the selectivity of precatalyst activation. | nih.gov |
Exploration of New Catalytic Transformations with dppf Complexes
While dppf is renowned for its role in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination, researchers are continuously exploring its utility in new and more challenging catalytic transformations. The unique bite angle and flexibility of the dppf ligand allow it to stabilize various transition states, making it adaptable to a wide range of reactions.
Emerging applications include the use of dppf complexes in less conventional coupling reactions. For example, palladium complexes of carbonyl-functionalized dppf ligands have been employed as catalysts for the Stille cross-coupling of 4-fluorobenzoyl chloride with phenyl-tributylstannane, demonstrating their utility with acyl chloride electrophiles. rsc.org Another area of exploration is carbonylation chemistry. Dppf-ligated palladium complexes have been scrutinized as catalyst precursors for the methoxycarbonylation of ethene, an industrially relevant reaction. acs.org The outcome of this reaction was highly sensitive to the ligand structure, highlighting the potential for dppf derivatives to control product distribution in complex catalytic cycles. acs.org
Beyond palladium, dppf-nickel complexes are being investigated for reactions involving alkyl halides. Mechanistic studies on the reactions between dppf-Ni(0) complexes and alkyl halides are paving the way for improved Kumada cross-coupling reactions, with findings showing that the addition of free dppf ligand can significantly enhance reaction rates and yields. acs.org These explorations expand the synthetic chemist's toolbox, enabling the construction of complex molecules under milder conditions and with greater functional group tolerance.
Integration of dppf in Advanced Functional Materials and Nanotechnology
The utility of 1,1'-Bis(phenylphosphino)ferrocene is expanding beyond homogeneous catalysis into the realm of materials science and nanotechnology. rsc.org The intrinsic properties of the dppf molecule—namely its redox-active iron core, well-defined stereochemistry, and robust nature—make it an excellent building block for advanced functional materials. rsc.org
Dppf's unique structure, which combines rotational freedom with constrained movement, can be exploited to create coordination polymers, metallocycles, and other supramolecular assemblies. rsc.org These organized structures are foundational for developing materials with tailored electronic, optical, or mechanical properties. The ferrocene unit itself imparts valuable characteristics, including steric bulk, crystallinity, and electrochemical activity, which can be harnessed to create photo- or electroactive materials. rsc.org Dppf has been incorporated into the synthesis of functional macromolecules, including specialized dyes, components for Organic Light-Emitting Diodes (OLEDs), and precisely engineered conducting polymers. rsc.org
Table 2: Photovoltaic Performance of dppf-based Complexes in Dye-Sensitized Solar Cells (DSSCs) This table is interactive. You can sort and filter the data.
| Complex / DSSC Setup | Open Circuit Potential (Voc) | Short-Circuit Current (Jsc) (mA cm⁻²) | Photovoltaic Efficiency (η) (%) | Reference |
|---|---|---|---|---|
| NiL₂ | 0.690 V | 11.60 mA cm⁻² | 5.12% | rsc.org |
| N719 dye only | - | - | 5.77% (Calculated from paper data) | rsc.org |
| N719 + ZnL₂ (Co-sensitized) | 0.729 V | 14.47 mA cm⁻² | 6.65% | rsc.org |
| N719 + CdL₂ (Co-sensitized) | 0.713 V | 13.92 mA cm⁻² | 6.43% | rsc.org |
Deeper Theoretical Insights into Reaction Mechanisms and Electronic Structures of dppf Systems
Concurrent with experimental advances, computational chemistry has become an indispensable tool for gaining a deeper understanding of dppf-based systems. Density Functional Theory (DFT) calculations, in particular, provide profound insights into the intricate reaction mechanisms and complex electronic structures that govern the behavior of dppf-metal complexes.
Theoretical studies have been crucial in mapping out the catalytic cycles of dppf-mediated reactions. For example, DFT calculations on the reaction between dppf-Ni(0) and alkyl halides revealed that the active species is a [Ni(κ²-dppf)(κ¹-dppf)] complex and that the reaction proceeds via a halide abstraction mechanism. acs.org Such computational models help explain experimental observations and guide the design of more efficient catalysts.
Furthermore, advanced spectroscopic techniques combined with theoretical calculations are being used to probe the electronic structure of these complexes. A multi-technique study of a diiron complex featuring a dppf bridge, [(dppf)Fe(CO)₃]⁰/⁺, employed a combination of magnetic circular dichroism, X-ray absorption, and Mössbauer spectroscopies alongside DFT calculations. acs.org This work established that the dppf ligand can behave in a "noninnocent" manner, participating directly in the complex's redox activity and mediating electronic communication between metal centers. acs.org Similarly, combined experimental and theoretical studies on heterodinuclear Cu-dppf complexes have elucidated the interplay between the ligand structure and the electrochemical and spectroscopic properties of the resulting complexes. researchgate.net These fundamental investigations are critical for the rational design of new catalysts and materials with precisely controlled electronic properties.
Applications in Bioinorganic Chemistry through Ligand Design (Focus on Chemical Design Principles)
The extension of dppf chemistry into the biological realm is an exciting and challenging frontier. While dppf itself is not typically biocompatible due to its poor water solubility, the principles of ligand design offer a clear path toward its application in bioinorganic chemistry. The primary challenge is to re-engineer the dppf scaffold to function in aqueous environments under mild physiological conditions.
The key chemical design principle is the introduction of water-solubilizing groups. Research efforts are directed toward the synthesis of hydrophilic dppf derivatives by functionalizing the phenyl or cyclopentadienyl rings with polar or ionizable moieties such as sulfonates, carboxylates, or ammonium (B1175870) salts. elsevierpure.comresearchgate.net The development of such water-soluble ligands is the first and most critical step toward creating dppf-based catalysts that can operate in biological media.
Once water solubility is achieved, these dppf complexes could be applied to a range of bioinorganic tasks. For instance, they could serve as catalysts for bio-orthogonal reactions, performing specific chemical transformations within living cells without interfering with native biochemical processes. The design of these catalysts must also consider factors like stability in the presence of biological nucleophiles and oxidants. The principles learned from designing ligands for challenging cross-coupling reactions, such as creating sterically shielded metal centers or electronically robust scaffolds, can be adapted to enhance catalyst longevity in a complex biological matrix. researchgate.net While still an emerging area, the rational design of water-soluble and stable dppf ligands holds the potential to unlock new applications in areas like biosensing, targeted drug activation, and enzymatic mimetics.
Q & A
Q. How to address inconsistent reproducibility in dppf-mediated reactions?
- Answer :
- Verify ligand purity via P NMR.
- Standardize substrate ratios and pre-catalyst activation steps (e.g., pre-stirring with Pd(OAc)).
- Monitor reaction progress using GC-MS or in-situ IR to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
